BLX-3887
Description
Properties
IUPAC Name |
4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVTYLZKKCIGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BLX-3887: A Potent and Selective Inhibitor of 15-Lipoxygenase-1 for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of BLX-3887, a selective inhibitor of 15-lipoxygenase-1 (15-LO-1). Designed for researchers, scientists, and professionals in drug development, this guide details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, establishing its utility as a critical tool for investigating the role of 15-LO-1 in health and disease.
Introduction to 15-Lipoxygenase-1 (15-LO-1)
15-Lipoxygenase-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid.[1] It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. The primary products of 15-LO-1 activity are 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) from linoleic acid and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) from arachidonic acid.[1] These metabolites are implicated in a variety of physiological and pathological processes, including the regulation of inflammatory responses, cellular differentiation, and tumorigenesis.[1] Given its significant role, 15-LO-1 has emerged as a promising therapeutic target for a range of disorders, including inflammatory diseases and certain types of cancer.
This compound: A Selective 15-LO-1 Inhibitor
This compound is a small molecule inhibitor characterized by its high potency and selectivity for 15-LO-1. Its chemical formula is C₁₀H₅Cl₃FN₃O, and its formal name is 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide.
Inhibitory Activity and Selectivity
This compound demonstrates potent inhibition of 15-LO-1 with a half-maximal inhibitory concentration (IC₅₀) of 32 nM in a cell-free enzyme assay.[2] Critically, it exhibits significant selectivity for 15-LO-1 over other lipoxygenase isoforms, such as 5-LO and 12-LO, and does not inhibit 15-LO-2.[2] This selectivity profile makes this compound an invaluable tool for dissecting the specific functions of 15-LO-1.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) |
| 15-LO-1 | 32 |
| 5-LO | 472 |
| 12-LO | 3,310 |
| 15-LO-2 | No inhibition |
Data sourced from a cell-free enzyme assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell-Free Enzyme Inhibition Assay for 15-LO-1
This protocol outlines a typical spectrophotometric assay to determine the in vitro inhibitory activity of compounds against purified 15-LO-1.
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Enzyme Source: Recombinant human 15-LO-1.
-
Substrate: Linoleic acid.
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO.
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In a quartz cuvette, combine the assay buffer and the enzyme solution.
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Add the test compound at various concentrations and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution.
-
Monitor the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
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Cellular Assay for 15-LO-1 Metabolite Biosynthesis
This protocol, adapted from Archambault et al. (2018), describes a method to assess the inhibitory effect of this compound on the production of 15-LO metabolites in human eosinophils.
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Cell Type: Isolated human peripheral blood eosinophils.
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Substrates: A cocktail of fatty acids and anandamide (AEA), each at a final concentration of 3 µM.
-
Procedure:
-
Isolate human eosinophils from peripheral blood using standard methods such as magnetic bead-based negative selection.
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Resuspend the eosinophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.
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Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 5 minutes at 37°C.
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Add the substrate cocktail to initiate the biosynthesis of 15-LO metabolites.
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Incubate for 15 minutes at 37°C.
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Stop the reaction by adding one volume of cold (-20°C) methanol containing internal standards (e.g., LTB₄-d₄ and 15-HETE-d₈).
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Process the samples for lipid extraction, for example, by solid-phase extraction.
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Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 15-HETE and other 15-LO products.
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
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Selectivity Profiling: 5-LO and 12-LO Enzyme Inhibition Assays
To determine the selectivity of this compound, its inhibitory activity against other lipoxygenase isoforms is assessed using similar cell-free enzyme assays with appropriate modifications.
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5-Lipoxygenase (5-LO) Assay:
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Enzyme Source: Recombinant human 5-LO.
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Substrate: Arachidonic acid.
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Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) supplemented with CaCl₂, ATP, and a phospholipid co-factor such as phosphatidylcholine.
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Detection Method: Measurement of the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent products by spectrophotometry or HPLC.
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-
12-Lipoxygenase (12-LO) Assay:
-
Enzyme Source: Recombinant human platelet-type 12-LO.
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Substrate: Arachidonic acid.
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Assay Buffer: Tris-HCl or phosphate buffer at a neutral pH.
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Detection Method: Monitoring the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) via spectrophotometry at 234 nm.
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Signaling Pathways and Experimental Workflows
Visual representations of the 15-LO-1 signaling pathway and experimental workflows provide a clearer understanding of the context in which this compound is utilized.
Caption: The 15-LO-1 signaling pathway, illustrating the conversion of PUFAs to bioactive lipids.
Caption: Workflow for the cell-free 15-LO-1 enzyme inhibition assay.
Caption: Experimental workflow for the cellular 15-LO-1 metabolite biosynthesis assay.
Conclusion
This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1. Its well-characterized inhibitory profile, coupled with its efficacy in both cell-free and cellular systems, makes it an indispensable tool for researchers investigating the multifaceted roles of 15-LO-1. This technical guide provides the foundational data and methodologies to facilitate the effective use of this compound in advancing our understanding of 15-LO-1-mediated signaling in health and disease, and to support the development of novel therapeutic strategies targeting this important enzyme.
References
Chemical structure and properties of BLX-3887
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1). All data is presented in a structured format to facilitate research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, also known as 15-LO-1 Inhibitor 3887, is a small molecule inhibitor with the formal name 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Reference |
| Formal Name | 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | [1] |
| Synonyms | 15-LO-1 Inhibitor 3887 | [1] |
| CAS Number | 934758-70-0 | [1] |
| Molecular Formula | C₁₀H₅Cl₃FN₃O | [1] |
| SMILES | FC1=CC=C(NC(C2=NNC(Cl)=C2Cl)=O)C(Cl)=C1 | |
| InChI | InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Formula Weight | 308.5 | |
| Formulation | A crystalline solid | |
| Purity | ≥95% | |
| λmax | 260 nm | |
| Solubility | DMF: 30 mg/mlDMSO: 15 mg/mlDMSO:PBS (pH 7.2) (1:5): 0.16 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Note: Advanced physicochemical properties such as pKa, logP, and melting point are not publicly available.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of 15-lipoxygenase type 1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators. The inhibitory activity and selectivity of this compound are detailed below.
Table 3: In Vitro Inhibitory Activity
| Target | IC₅₀ | Assay Type | Reference |
| 15-Lipoxygenase-1 (15-LO-1) | 32 nM | Cell-free enzyme assay | |
| 5-Lipoxygenase (5-LO) | 472 nM | Not specified | |
| 12-Lipoxygenase (12-LO) | 3,310 nM | Not specified | |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | Not specified |
The primary mechanism of action of this compound is the direct inhibition of 15-LO-1, thereby preventing the conversion of substrates like arachidonic acid and linoleic acid into their corresponding hydroperoxy derivatives, such as 15-hydroxyeicosatetraenoic acid (15-HETE).
15-Lipoxygenase-1 Signaling Pathway
The following diagram illustrates the 15-lipoxygenase-1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacokinetic/pharmacodynamic studies of this compound are not publicly available. However, based on published research, a general workflow for a cell-based assay to evaluate the inhibitory effect of this compound on 15-LO metabolite production can be outlined.
Cell-Based 15-LO-1 Inhibition Assay Workflow
The following diagram outlines the key steps in a typical cell-based assay to assess the efficacy of this compound.
In studies using human eosinophils, this compound has been shown to inhibit the production of 15-LO metabolites by over 90% when used at a concentration of 10 µM. Conversely, it does not inhibit the synthesis of 15-LO metabolites in neutrophils, which primarily express 15-LO-2. This compound has also been demonstrated to inhibit endocytosis and migration of isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro.
Summary
This compound is a valuable research tool for studying the role of 15-lipoxygenase-1 in various physiological and pathological processes. Its high potency and selectivity for 15-LO-1 over other lipoxygenase isoforms make it a precise probe for elucidating the downstream effects of this enzyme. The provided data on its chemical structure, physicochemical properties, and biological activity, along with the outlined experimental workflow, serve as a foundational guide for researchers in the fields of immunology, inflammation, and drug discovery. Further research is warranted to explore its therapeutic potential.
References
BLX-3887 (CAS 934758-70-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1). The information presented herein is intended to support researchers and drug development professionals in understanding the chemical properties, mechanism of action, and experimental applications of this compound.
Core Compound Information
This compound, with the formal name 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide, is a small molecule inhibitor widely used in research to investigate the role of 15-LO-1 in various physiological and pathological processes.[1]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 934758-70-0 |
| Molecular Formula | C₁₀H₅Cl₃FN₃O |
| Formula Weight | 308.5 g/mol |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL |
| UV max (λmax) | 260 nm |
| Storage | -20°C |
| Stability | ≥ 4 years |
Data sourced from Cayman Chemical product information.[1]
Mechanism of Action and Selectivity
This compound functions as a highly selective inhibitor of 15-lipoxygenase type 1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids. Its inhibitory activity has been quantified in cell-free enzyme assays, demonstrating significant potency against 15-LO-1.[1]
Inhibitory Activity
The selectivity of this compound is a key feature, with substantially lower inhibitory activity against other lipoxygenase enzymes, as detailed in the following table.
| Target Enzyme | IC₅₀ |
| 15-Lipoxygenase-1 (15-LO-1) | 32 nM |
| 5-Lipoxygenase (5-LO) | 472 nM |
| 12-Lipoxygenase (12-LO) | 3,310 nM |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition |
Data sourced from a cell-free enzyme assay.[1]
The 15-Lipoxygenase-1 (15-LO-1) Signaling Pathway
15-LO-1 catalyzes the introduction of molecular oxygen into polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. This enzymatic action leads to the production of various bioactive lipid mediators. These mediators are implicated in both the promotion and resolution of inflammation. The inhibition of 15-LO-1 by this compound blocks the downstream signaling cascades initiated by these lipid products.
Experimental Protocols
The following protocols are based on the methodologies described by Archambault, A.-S., et al. in their 2018 publication in PLOS One, which utilized this compound to study 15-LO metabolite biosynthesis in human neutrophils and eosinophils.
Isolation of Human Eosinophils and Neutrophils
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Blood Collection and Preparation : Collect peripheral blood from healthy volunteers. Discard the platelet-rich plasma after centrifugation.
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Erythrocyte Sedimentation : Sediment erythrocytes using a solution of Hank's Balanced Salt Solution (HBSS) containing 6% dextran.
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Granulocyte Separation : Separate granulocytes from mononuclear cells using a discontinuous gradient with a lymphocyte separation medium.
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Erythrocyte Lysis : Remove any remaining erythrocytes through hypotonic lysis with sterile water.
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Cell Separation : Separate eosinophils and neutrophils using magnetic bead-conjugated anti-CD16 antibodies and MACS columns, following the manufacturer's instructions.
Cellular Incubation with this compound and Substrates
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Cell Suspension : Prepare suspensions of isolated eosinophils (10⁶ cells/mL) or neutrophils (5 x 10⁶ cells/mL).
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Pre-incubation with Inhibitor : Pre-incubate the cell suspensions with the desired concentrations of this compound or vehicle control for 5 minutes.
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Substrate Addition : Add a cocktail of fatty acids and anandamide (AEA) (3 µM each) to the cell suspensions.
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Incubation : Incubate the mixture for 15 minutes.
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Stopping the Reaction : Stop the incubations by adding one volume of a cold (-20°C) solution of methanol containing internal standards (e.g., 2 ng of LTB₄-D₄ and 15-HETE-D₈).
Analysis of 15-LO Metabolites by LC-MS/MS
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Sample Processing : Process the samples to extract the lipid metabolites.
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LC-MS/MS Analysis : Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the 15-LO metabolites.
The following diagram illustrates the general workflow for studying the effect of this compound on 15-LO metabolite production in isolated human cells.
In Vitro Biological Activity
This compound has been shown to effectively inhibit the production of 15-LO metabolites in a cellular context. In studies using human eosinophils, this compound demonstrated a concentration-dependent inhibition of 15-LO metabolite synthesis.[2] At a concentration of 10 µM, it selectively inhibits the production of these metabolites in eosinophils over neutrophils. Furthermore, this compound has been reported to inhibit endocytosis and the migration of isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro.
Therapeutic Potential and Drug Development Context
The inhibition of 15-LO-1 is a therapeutic strategy being explored for a variety of diseases characterized by inflammation. While this compound itself is primarily marketed as a tool for basic research, its high potency and selectivity make it an important compound for validating 15-LO-1 as a drug target. Further research and development of 15-LO-1 inhibitors could lead to novel treatments for inflammatory conditions. There is currently no publicly available information to suggest that this compound is under formal preclinical or clinical development.
References
The Dual Nature of 15-Lipoxygenase-1: A Linchpin in Inflammatory Pathways and Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, is a pivotal player in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the insertion of molecular oxygen into free and esterified PUFAs, such as arachidonic acid (AA) and linoleic acid (LA), to generate a diverse array of bioactive lipid mediators.[1][3] These metabolites are deeply implicated in a variety of physiological and pathological processes, including membrane remodeling, apoptosis, and, most notably, the complex orchestration of inflammation.[4] Deregulation of 15-LOX-1 activity is linked to the pathogenesis of numerous inflammatory diseases, including asthma, atherosclerosis, and certain cancers. This guide provides a comprehensive technical overview of the multifaceted role of 15-LOX-1 in inflammation, its regulatory mechanisms, key signaling pathways, and the experimental methodologies used for its study.
I. Regulation of 15-LOX-1 Expression
The expression of 15-LOX-1 is tightly controlled at both the transcriptional and epigenetic levels, ensuring its activity is restricted to specific cell types and conditions.
A. Transcriptional Regulation
The primary drivers of ALOX15 gene transcription are the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). In inducible cell types like monocytes and epithelial cells, these cytokines activate the IL-4/13-signal transducer and activator of transcription 6 (STAT6) signaling cascade. Upon cytokine binding to the IL-4 receptor alpha (IL-4Rα), STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to the ALOX15 promoter to initiate transcription. Studies have shown that IL-4 can induce 15-LOX-1 expression in human monocytes at concentrations as low as 40 pM. Maximal accumulation of both mRNA and functional protein is typically observed after 48 hours of cytokine treatment.
B. Epigenetic Regulation
Epigenetic mechanisms add a crucial layer of control over ALOX15 expression:
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Promoter Methylation : The methylation status of CpG islands within the ALOX15 promoter is intimately linked to its expression. In cells that do not express 15-LOX-1, the promoter is often hypermethylated, leading to transcriptional repression. Conversely, in 15-LOX-1-competent cells, the promoter is typically unmethylated, a state that is a prerequisite for gene transactivation by cytokines. Treatment of certain lymphoma cells with a DNA methylation inhibitor can restore the IL-4 inducibility of 15-LOX-1 expression.
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Histone Modification : The methylation and demethylation of histone H3 at lysine 4 (H3-K4) are also critical for regulating ALOX15 expression. The histone methyltransferase SMYD3 can enhance promoter activity, while the histone demethylase SMCX can repress it. These modifications alter chromatin structure, affecting the accessibility of the promoter to transcription factors like STAT6.
II. 15-LOX-1: Substrates and Bioactive Products
15-LOX-1 acts on a range of PUFAs, with its substrate preference influencing the nature of the resulting inflammatory response.
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Primary Substrates : The main substrates for 15-LOX-1 are free fatty acids, including arachidonic acid (AA) and linoleic acid (LA). Notably, unlike many other lipoxygenases, 15-LOX-1 can also oxygenate PUFAs that are esterified within phospholipids and cholesterol esters, allowing it to directly modify cellular membranes and lipoproteins.
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Arachidonic Acid (AA) Metabolism : When acting on AA, human 15-LOX-1 primarily introduces oxygen at the C-15 position, forming the unstable intermediate 15(S)-hydroperoxyeicosatetraenoic acid (15S-HpETE). This is rapidly reduced to the more stable 15(S)-hydroxyeicosatetraenoic acid (15S-HETE).
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Linoleic Acid (LA) Metabolism : Human 15-LOX-1 preferentially oxygenates LA at carbon 13, producing 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE), which is then reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).
These initial products serve as precursors for a wide spectrum of secondary metabolites with potent biological activities.
III. The Dichotomous Role of 15-LOX-1 in Inflammation
15-LOX-1 plays a complex, double-edged role in inflammation, capable of generating both pro-inflammatory and potent anti-inflammatory, pro-resolving mediators.
A. Pro-inflammatory Functions
In certain contexts, particularly in allergic diseases like asthma, 15-LOX-1 activity is predominantly pro-inflammatory.
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Eoxin Generation : 15-LOX-1 metabolites can be converted into eoxins (e.g., eoxin C4), which are potent pro-inflammatory molecules that enhance vascular permeability and are nearly as powerful as leukotrienes.
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Mucus Hypersecretion : In airway epithelial cells, high levels of 15-LOX-1 activity can lead to the formation of 15-HETE esterified to phosphatidylethanolamine (15-HETE-PE). This molecule can sustain MAPK/ERK activation, leading to mucus hypersecretion and eosinophilic inflammation, which are hallmarks of severe asthma.
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Cytokine Release : Some 12/15-LOX metabolites, such as 12(S)-HETE, are potent chemoattractants for neutrophils and can stimulate the release of pro-inflammatory cytokines, including TNF-α.
B. Anti-inflammatory and Pro-Resolving Functions
A critical function of 15-LOX-1 is its central role in the active resolution of inflammation. It is a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of molecules that actively orchestrate the return to tissue homeostasis.
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Lipid Mediator Class Switch : 15-LOX-1 is fundamental to the "lipid mediator class switch," a process where the profile of lipid mediators shifts from pro-inflammatory (like prostaglandins and leukotrienes) to pro-resolving.
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SPM Biosynthesis :
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Lipoxins : In a process called transcellular biosynthesis, 15S-HpETE produced by 15-LOX-1 in epithelial cells or macrophages can be converted by 5-lipoxygenase (5-LOX) in adjacent neutrophils to generate lipoxins (e.g., Lipoxin A4). Lipoxins are potent "stop signals" for inflammation, inhibiting neutrophil chemotaxis and promoting the non-inflammatory clearance of apoptotic cells.
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Resolvins, Protectins, and Maresins : 15-LOX-1 also participates in the synthesis of other SPM families from omega-3 fatty acids like DHA and EPA. For example, loss of Resolvin D2, an SPM derived from the 15-LOX pathway, has been linked to increased skin inflammation.
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PPARγ Activation : The 15-LOX-1 product 15S-HETE can act as an endogenous ligand for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). PPARγ activation has broad anti-inflammatory effects, including the regulation of macrophage lipid metabolism and the enhancement of phagocytosis.
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of the 15-LOX-1 pathway is crucial for understanding its function.
V. Quantitative Data Summary
The study of 15-LOX-1 has generated significant quantitative data, particularly in the context of drug development.
Table 1: Potency of Selected 15-LOX-1 Inhibitors
| Inhibitor Compound | Core Structure | IC50 / Ki Value | Reference |
|---|---|---|---|
| PD-146176 | Indole | IC50: 3.81 µM | |
| Eleftheriadis-14d | Indole | IC50: 90 nM | |
| Inhibitor 14d | Nitrogen Heterocycle | Ki: 36 nM | |
| ML351 | 1,3-Oxazole | - |
| RS75091 | Tryptamine Sulfonamide | Potency: 21 nM | |
Table 2: Experimental Conditions for 15-LOX-1 Induction
| Cell Type | Cytokine | Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Human Monocytes | IL-4 | As low as 40 pM | 3 days | 15-LOX Induction | |
| A549 Lung Carcinoma | IL-4 | 20 ng/mL | 5 days | 15-LOX-1 Expression |
| A549 Lung Carcinoma | IL-4 / IL-13 | - | > 24 hours | 15-LOX Induction | |
VI. Experimental Protocols
Accurate assessment of 15-LOX-1 expression and activity is fundamental to its study.
A. Measurement of 15-LOX-1 Expression
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Real-Time Quantitative PCR (RT-qPCR) for ALOX15 mRNA:
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Objective: To quantify the relative or absolute amount of ALOX15 messenger RNA.
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Methodology:
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RNA Extraction: Isolate total RNA from cultured cells or tissues using a TRIzol-based or column-based kit. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) or microfluidics-based analyzer.
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cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
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qPCR Reaction: Prepare a reaction mix containing cDNA template, TaqMan® probe and primers specific for ALOX15 (e.g., from Life Technologies), and qPCR master mix.
-
Thermocycling: Perform the reaction in a qPCR instrument with conditions typically including an initial denaturation (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).
-
Analysis: Determine the cycle threshold (Ct) values. Normalize the ALOX15 Ct value to that of a stable housekeeping gene (e.g., β-actin, GAPDH, or β2 microglobulin) and calculate relative expression using the ΔΔCt method.
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-
-
Western Blot for 15-LOX-1 Protein:
-
Objective: To detect and quantify 15-LOX-1 protein levels.
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Methodology:
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Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel and separate proteins by electrophoresis.
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Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for 15-LOX-1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated or fluorescently-labeled secondary antibody (e.g., 1:10,000 dilution). Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
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-
B. Measurement of 15-LOX-1 Enzymatic Activity
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Spectrophotometric Assay:
-
Principle: This method measures the formation of hydroperoxides from PUFA substrates, which contain a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance is proportional to enzyme activity.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0 or 50 mM Phosphate buffer, pH 6.0-7.4.
-
Substrate Solution: Prepare a 250 µM solution of linoleic acid or arachidonic acid in the assay buffer. A slight pre-oxidation of the fatty acid may be required for enzyme activation.
-
Enzyme Solution: Prepare cell lysates or use purified 15-LOX-1 enzyme diluted in ice-cold assay buffer to a working concentration (e.g., 400 U/mL).
-
-
Assay Procedure:
-
Set a spectrophotometer to read absorbance at 234 nm at room temperature.
-
In a quartz cuvette, mix the enzyme solution and buffer. For inhibitor screening, pre-incubate the enzyme with the inhibitor for 5 minutes.
-
Initiate the reaction by rapidly adding the substrate solution to the cuvette and mix immediately. The final substrate concentration is typically around 125 µM.
-
Record the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Calculation: Calculate the rate of reaction (ΔAbs/min). One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.
-
-
-
HPLC-Based Assay:
-
Objective: To separate and quantify specific 15-LOX-1 products like 15-HETE.
-
Methodology:
-
Incubate cells or purified enzyme with exogenous arachidonic acid (e.g., 40 µM) for a short period (e.g., 5 minutes).
-
Stop the reaction and extract the lipids using a solvent like methanol or ethyl acetate.
-
Analyze the extracted lipids using reverse-phase high-performance liquid chromatography (HPLC) with a UV detector set to 235 nm to detect the conjugated diene structure of HETEs.
-
Identify and quantify peaks by comparing retention times and peak areas to those of authentic standards (e.g., 15(S)-HETE standard).
-
-
-
Enzyme Immunoassay (EIA) / ELISA:
-
Objective: To measure the concentration of specific, stable 15-LOX-1 products in biological samples.
-
Methodology: Use commercially available EIA or ELISA kits (e.g., from Cayman Chemical) to measure 15-HETE concentrations in culture supernatants or other biological fluids. The assay is performed according to the manufacturer's instructions, which typically involves a competitive binding format.
-
VII. 15-LOX-1 in Drug Development
The dual role of 15-LOX-1 makes it a highly attractive, albeit complex, therapeutic target.
-
15-LOX-1 Inhibition : For diseases driven by pro-inflammatory 15-LOX-1 metabolites, such as asthma and potentially certain cancers, selective inhibitors are a key therapeutic strategy. The development of potent inhibitors with low nanomolar efficacy demonstrates the feasibility of this approach.
-
15-LOX-1 Activation : Conversely, for conditions characterized by deficient inflammation resolution, activating 15-LOX-1 to boost the production of SPMs presents a novel pro-resolving therapeutic strategy. Computational and screening efforts have identified allosteric sites on the enzyme that can be targeted by activators, shifting the arachidonic acid metabolic network towards resolution.
Conclusion
15-Lipoxygenase-1 is far more than a simple lipid-oxidizing enzyme; it is a critical control node in the inflammatory response. Its ability to produce both pro-inflammatory eicosanoids and potent pro-resolving mediators places it at the fulcrum of the balance between the initiation and termination of inflammation. This duality underscores its importance in a wide range of diseases. For researchers and drug developers, a deep understanding of the regulation, biochemistry, and signaling of 15-LOX-1 is essential. Targeting this enzyme—through either carefully designed inhibitors or novel activators—holds immense promise for a new generation of therapeutics aimed not just at suppressing inflammation, but at actively promoting its resolution.
References
- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALOX15 - Wikipedia [en.wikipedia.org]
- 3. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of 15-Lipoxygenase Expression by Histone H3 Lysine 4 Methylation/Demethylation | PLOS One [journals.plos.org]
BLX-3887 Target Validation in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), in cellular models. It is designed to offer researchers and drug development professionals a detailed understanding of the experimental methodologies and signaling pathways involved in the cellular characterization of this compound.
Introduction to this compound and its Target: 15-Lipoxygenase-1
This compound is a small molecule inhibitor targeting 15-lipoxygenase-1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid. 15-LO-1 catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cell differentiation. The dysregulation of the 15-LO-1 pathway has been linked to several inflammatory diseases and cancers, making it an attractive therapeutic target.
This compound has demonstrated high potency and selectivity for 15-LO-1, making it a valuable tool for elucidating the biological functions of this enzyme and for the development of novel therapeutics. This guide will detail the validation of this compound's activity in cellular contexts.
Quantitative Data Summary
The inhibitory activity of this compound against 15-LO-1 and its selectivity over other human lipoxygenase isoforms have been quantified in various studies. The following table summarizes the key in vitro inhibitory concentrations (IC50).
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| 15-Lipoxygenase-1 (15-LO-1) | 32 | Cell-free enzyme assay | [1][2] |
| 5-Lipoxygenase (5-LO) | 472 | Not Specified | [1][2] |
| 12-Lipoxygenase (12-LO) | 3,310 | Not Specified | [1] |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | Not Specified |
Signaling Pathway of 15-Lipoxygenase-1
The 15-LO-1 signaling pathway is initiated by the release of polyunsaturated fatty acids (PUFAs) from the cell membrane. 15-LO-1 then oxygenates these PUFAs to produce hydroperoxy fatty acids, which are subsequently converted to various bioactive lipid mediators. These mediators can then act in an autocrine or paracrine manner to modulate cellular functions.
Caption: The 15-LO-1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Cellular Target Validation
The following protocols are based on methodologies reported for the characterization of this compound and other 15-LO-1 inhibitors in primary human eosinophils.
Isolation of Human Eosinophils
-
Blood Collection: Collect whole blood from healthy, consenting donors in tubes containing an anticoagulant (e.g., K2-EDTA).
-
Eosinophil Enrichment: Isolate eosinophils from whole blood using a negative selection immunomagnetic cell separation kit, following the manufacturer's instructions. This method yields a highly pure population of eosinophils.
-
Cell Purity Assessment: Assess the purity of the isolated eosinophils by flow cytometry or by cytocentrifugation followed by Wright-Giemsa staining. Purity should typically be >98%.
-
Cell Viability: Determine cell viability using the trypan blue exclusion method. Viability should be >99%.
-
Cell Suspension: Resuspend the purified eosinophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at the desired cell concentration (e.g., 1 x 10^6 cells/mL).
Cellular Assay for 15-LO-1 Activity
This assay measures the ability of this compound to inhibit the production of 15-LO-1 metabolites in intact cells.
-
Cell Pre-incubation: Pre-incubate the eosinophil suspension (1 x 10^6 cells/mL) at 37°C for 5 minutes.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO) to the cell suspension and incubate for an additional 5 minutes at 37°C.
-
Substrate Stimulation: Initiate the enzymatic reaction by adding a cocktail of 15-LO-1 substrates, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), each at a final concentration of 3 µM.
-
Incubation: Incubate the cell suspension for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding one volume of cold (-20°C) methanol containing an internal standard (e.g., 15-HETE-d8).
-
Sample Processing: Centrifuge the samples to pellet the cell debris. Collect the supernatant for analysis.
Quantification of 15-LO-1 Metabolites by LC-MS/MS
-
Solid-Phase Extraction (SPE): Acidify the supernatant and perform solid-phase extraction to concentrate the lipid metabolites and remove interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Separate the lipid metabolites on a C18 reverse-phase column using a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Detect and quantify the 15-LO-1 metabolites (e.g., 15-HETE, 15-HEPE, 17-HDHA) using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard. Calculate the percent inhibition of metabolite production at each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the cellular validation of this compound.
Caption: A typical workflow for assessing this compound activity in primary cells.
Conclusion
The data and protocols presented in this guide demonstrate a robust framework for the cellular target validation of this compound. The potent and selective inhibition of 15-LO-1 by this compound in cellular models, as evidenced by the reduction in 15-LO-1-derived lipid mediators, confirms its on-target activity. These methodologies can be adapted to further investigate the role of 15-LO-1 in various disease models and to support the development of this compound as a potential therapeutic agent.
References
- 1. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [논문]Non-targeted and targeted analysis of oxylipins in combination with charge-switch derivatization by ion mobility high-resolution mass spectrometry [scienceon.kisti.re.kr]
BLX-3887: A Selective 15-Lipoxygenase-1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development of BLX-3887
Abstract
This compound is a potent and selective small molecule inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in the pathogenesis of various inflammatory diseases. This document provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It details the compound's in vitro potency, selectivity, and cellular activity. Furthermore, this guide outlines the key experimental protocols utilized in its evaluation and visualizes the underlying biological pathways and developmental workflow. The data presented herein support the potential of this compound as a therapeutic candidate for inflammatory disorders.
Introduction to 15-Lipoxygenase-1 as a Therapeutic Target
Lipoxygenases (LOs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] The 15-lipoxygenase-1 (15-LO-1) enzyme is primarily expressed in eosinophils, reticulocytes, and macrophages and is involved in various physiological and pathological processes, including inflammation.[2] 15-LO-1 metabolizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently converted to 15-hydroxyeicosatetraenoic acid (15-HETE).[3] Elevated levels of 15-LO-1 and its metabolites have been associated with several inflammatory conditions, making it a compelling target for therapeutic intervention.[1]
Discovery and Development of this compound
The discovery of this compound originated from a target-based drug discovery approach aimed at identifying novel inhibitors of 15-LO-1.[4] A high-throughput screening campaign of a diverse chemical library was conducted, followed by a structure-activity relationship (SAR) optimization of initial hits. This process led to the identification of this compound, a compound with the formal name 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide.
Drug Discovery and Optimization Workflow
The development of this compound followed a structured workflow common for enzyme inhibitors, beginning with target identification and culminating in preclinical candidate selection.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of 15-LO-1. This inhibition blocks the conversion of arachidonic acid into pro-inflammatory lipid mediators. The 15-LO-1 pathway is a component of a larger inflammatory cascade that can be modulated by targeted inhibition.
Quantitative Data
The potency and selectivity of this compound were determined through a series of in vitro enzymatic assays. The results are summarized below.
Table 1: In Vitro Potency of this compound
| Target Enzyme | IC50 (nM) | Assay Type |
| 15-Lipoxygenase-1 (15-LO-1) | 32 | Cell-free enzyme assay |
| Data sourced from Cayman Chemical. |
Table 2: Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. 15-LO-1) |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | >1000x |
| 5-Lipoxygenase (5-LO) | 472 | 14.75x |
| 12-Lipoxygenase (12-LO) | 3,310 | 103.4x |
| Data sourced from Cayman Chemical. |
Experimental Protocols
The following protocols are representative of the key assays used to characterize this compound.
15-LO-1 Cell-Free Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on purified 15-LO-1 enzyme.
-
Objective: To determine the IC50 value of this compound against 15-LO-1.
-
Materials:
-
Recombinant human 15-LO-1 enzyme.
-
Linoleic acid (substrate).
-
Borate buffer (0.2 M, pH 9.0).
-
This compound dissolved in DMSO.
-
96-well UV-transparent plate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the 15-LO-1 enzyme solution in borate buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Cellular Assay for 15-LO Metabolite Production
This assay assesses the ability of this compound to inhibit the production of 15-LO metabolites in a cellular context.
-
Objective: To evaluate the cellular potency of this compound in inhibiting 15-LO-1 activity in human eosinophils.
-
Materials:
-
Isolated human eosinophils.
-
Arachidonic acid.
-
This compound dissolved in DMSO.
-
Methanol containing internal standards (e.g., LTB4-D4 and 15-HETE-D8).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Pre-incubate human eosinophils (106 cells/ml) with various concentrations of this compound or DMSO (vehicle control) for 5 minutes.
-
Add arachidonic acid (3 µM) to the cell suspension to stimulate 15-LO metabolite production and incubate for 15 minutes.
-
Stop the reaction by adding one volume of cold (-20°C) methanol containing internal standards.
-
Process the samples for solid-phase extraction to isolate the lipid metabolites.
-
Analyze the samples by LC-MS/MS to quantify the levels of 15-HETE and other 15-LO metabolites.
-
Determine the concentration-dependent inhibition of 15-HETE production by this compound.
-
Conclusion
This compound has been identified as a potent and selective inhibitor of 15-lipoxygenase-1. The preclinical data demonstrate its ability to effectively inhibit the target enzyme both in biochemical and cellular assays. Its selectivity profile suggests a lower likelihood of off-target effects related to the inhibition of other lipoxygenases. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of inflammatory diseases driven by the 15-LO-1 pathway. Further investigation in relevant in vivo models is warranted to establish its preclinical efficacy and safety profile.
References
- 1. jpccr.eu [jpccr.eu]
- 2. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
BLX-3887: A Technical Guide for Investigating Lipid Peroxidation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), for studying its role in lipid peroxidation pathways. This document outlines the core technical details, quantitative data, and experimental methodologies to facilitate its application in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor with high potency and selectivity for 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in the generation of pro-inflammatory lipid mediators and the propagation of lipid peroxidation.[1] Its utility lies in its ability to dissect the specific contributions of the 15-LO-1 pathway in various biological and pathological processes characterized by oxidative stress.
Core Technical Data
The following tables summarize the key technical and quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide |
| CAS Number | 934758-70-0 |
| Molecular Formula | C₁₀H₅Cl₃FN₃O |
| Formula Weight | 308.5 g/mol |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Solubility | DMF: 30 mg/mL; DMSO: 15 mg/mL; DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL |
Table 2: In Vitro Inhibitory Activity of this compound [1]
| Enzyme Target | IC₅₀ (nM) |
| 15-Lipoxygenase-1 (15-LO-1) | 32 |
| 5-Lipoxygenase (5-LO) | 472 |
| 12-Lipoxygenase (12-LO) | 3,310 |
Table 3: Cellular Inhibitory Activity of this compound on 15-LO Metabolite Biosynthesis in Human Eosinophils
| This compound Concentration | Inhibition of 15-LO Metabolites |
| 10 µM | >90% |
| Concentration-Dependent | The inhibitory effect of this compound on 15-LO metabolite synthesis in eosinophils is concentration-dependent.[2] |
Note: In contrast to its effects on eosinophils, this compound does not significantly inhibit the synthesis of 15-LO metabolites in human neutrophils, which predominantly express 15-LO-2.[2][3]
Signaling Pathway
The following diagram illustrates the 15-lipoxygenase (15-LOX) pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibitory effect of this compound on 15-LO metabolite biosynthesis in human eosinophils, adapted from Archambault et al., 2018.
Objective
To quantify the inhibitory effect of this compound on the production of 15-LO metabolites in isolated human eosinophils.
Materials
-
This compound (stock solution in DMSO)
-
Isolated human eosinophils (10⁶ cells/mL)
-
Cocktail of fatty acids and anandamide (AEA) (e.g., 3 µM each of linoleic acid, arachidonic acid, and AEA in a suitable buffer)
-
Methanol (MeOH) containing internal standards (e.g., 2 ng of LTB₄-d₄ and 15-HETE-d₈)
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
References
The Dual Role of 15-Lipoxygenase-1 in Cellular Signaling and its Targeted Inhibition by BLX-3887
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
15-Lipoxygenase-1 (15-LO-1) is a pivotal enzyme in the metabolism of polyunsaturated fatty acids, giving rise to a diverse array of bioactive lipid mediators. These molecules are integral to a multitude of physiological and pathological processes, including inflammation, immune responses, and cell death pathways such as ferroptosis. The intricate involvement of 15-LO-1 in various diseases, notably asthma and certain cancers, has positioned it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological functions of 15-LO-1, with a particular focus on its signaling pathways. Furthermore, it details the inhibitory properties and experimental evaluation of BLX-3887, a potent and selective small molecule inhibitor of 15-LO-1. This document is intended to serve as a resource for researchers engaged in the study of lipoxygenase pathways and the development of novel therapeutics targeting this enzyme family.
Biological Functions of 15-Lipoxygenase-1 (15-LO-1)
15-LO-1, also known as ALOX15, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The primary substrates for 15-LO-1 include arachidonic acid (AA) and linoleic acid (LA), which are metabolized to 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively. These products can be further converted into other bioactive lipids, such as lipoxins and eoxins. The expression and activity of 15-LO-1 are tightly regulated and cell-type specific, being prominently found in eosinophils, macrophages, and airway epithelial cells.
The functional roles of 15-LO-1 are multifaceted and context-dependent, encompassing both pro- and anti-inflammatory effects.
-
Inflammation and Immunity: 15-LO-1 is a key player in inflammatory responses. In type 2-high (T2-high) asthma, the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) potently induce the expression of 15-LO-1 in airway epithelial cells.[1] The resulting lipid mediators can act as chemoattractants for eosinophils and contribute to the pathophysiology of the disease.[1] Conversely, 15-LO-1 is also involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, which actively promote the resolution of inflammation.[2][3]
-
Cancer: The role of 15-LO-1 in cancer is complex and appears to be tumor-type specific. In some cancers, such as prostate and colorectal cancer, 15-LO-1 and its metabolite 13-HODE have been implicated in promoting cell proliferation and progression.[4] In contrast, in other contexts, 15-LO-1 expression has been associated with anti-proliferative and pro-apoptotic effects.
-
Atherosclerosis: 15-LO-1 is involved in the oxidative modification of low-density lipoproteins (LDL), a critical step in the pathogenesis of atherosclerosis.
-
Ferroptosis: A more recently discovered function of 15-LO-1 is its critical role in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
Signaling Pathways Involving 15-LO-1
The biological effects of 15-LO-1 are mediated through its integration into complex cellular signaling networks.
IL-4/IL-13-Mediated Induction of 15-LO-1
In the context of type 2 inflammation, IL-4 and IL-13 are the primary inducers of 15-LO-1 expression in epithelial cells. This signaling cascade is initiated by the binding of these cytokines to their cognate receptors, leading to the activation of the JAK-STAT signaling pathway.
Caption: IL-4/IL-13 signaling pathway inducing 15-LO-1 expression.
15-LO-1/PEBP1-Mediated MAPK/ERK Signaling
15-LO-1 can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway through its interaction with Phosphatidylethanolamine-Binding Protein 1 (PEBP1), also known as Raf Kinase Inhibitor Protein (RKIP). In its inactive state, PEBP1 binds to Raf-1, preventing its interaction with MEK and subsequent activation of the ERK cascade. Upon induction, 15-LO-1 can bind to PEBP1, causing the dissociation of the PEBP1/Raf-1 complex. This liberates Raf-1 to phosphorylate and activate MEK, which in turn phosphorylates and activates ERK, leading to downstream cellular responses.
Caption: 15-LO-1 modulation of the MAPK/ERK signaling pathway via PEBP1.
Role of 15-LO-1 in Ferroptosis
The 15-LO-1/PEBP1 complex is a key executioner of ferroptosis. This complex catalyzes the peroxidation of phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids within cellular membranes. The accumulation of these lipid hydroperoxides leads to membrane damage and, ultimately, cell death.
Caption: The role of the 15-LO-1/PEBP1 complex in initiating ferroptosis.
Inhibition of 15-LO-1 by this compound
This compound is a potent and selective inhibitor of 15-LO-1. Its inhibitory activity and selectivity have been characterized in various assays.
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound against different lipoxygenase isoforms are summarized in the table below.
| Enzyme Target | IC50 (nM) | Reference |
| 15-LO-1 | 32 | |
| 15-LO-2 | No inhibition | |
| 5-LO | 472 | |
| 12-LO | 3,310 |
Table 1: Inhibitory activity (IC50) of this compound against various lipoxygenase enzymes.
In cellular assays, this compound has been shown to effectively inhibit the production of 15-LO metabolites in human eosinophils at a concentration of 10 µM.
Experimental Protocols
Cell-Free 15-LO-1 Enzyme Activity Assay (Spectrophotometric)
This protocol describes a common method for determining the enzymatic activity of 15-LO-1 in a cell-free system and for evaluating the potency of inhibitors like this compound. The assay is based on the principle that the formation of a conjugated diene system in the product of the lipoxygenase reaction leads to an increase in absorbance at 234 nm.
Materials:
-
Recombinant human 15-LO-1 enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound or other test inhibitors
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of linoleic acid in ethanol. For the assay, dilute the stock solution in borate buffer to the desired final concentration (e.g., 100 µM).
-
Dissolve the recombinant 15-LO-1 enzyme in borate buffer to a working concentration (e.g., 10-20 nM). Keep the enzyme solution on ice.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following components in order:
-
Borate buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the linoleic acid substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 234 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay for 15-LO Metabolite Production in Eosinophils
This protocol outlines a method to assess the inhibitory effect of this compound on the production of 15-LO metabolites in a cellular context.
Materials:
-
Isolated human eosinophils
-
Arachidonic acid
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Methanol
-
Internal standards for LC-MS/MS analysis (e.g., deuterated 15-HETE)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Preparation and Treatment:
-
Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).
-
Resuspend the eosinophils in cell culture medium at a defined concentration (e.g., 1 x 10⁶ cells/mL).
-
Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation and Termination:
-
Stimulate the cells by adding arachidonic acid to a final concentration (e.g., 10 µM).
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for metabolite production.
-
Terminate the reaction by adding an equal volume of cold methanol containing the internal standards.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant and perform solid-phase extraction (SPE) to purify and concentrate the lipid metabolites.
-
Elute the metabolites and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate the lipid metabolites using a suitable chromatography column and gradient.
-
Detect and quantify the specific 15-LO metabolites (e.g., 15-HETE) using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of each metabolite by comparing its peak area to that of the corresponding internal standard.
-
Calculate the percentage of inhibition of metabolite production for each concentration of this compound relative to the DMSO control.
-
Conclusion
15-Lipoxygenase-1 is a multifaceted enzyme with significant implications in health and disease. Its roles in orchestrating inflammatory responses, modulating cell signaling pathways, and executing programmed cell death underscore its importance as a therapeutic target. The development of potent and selective inhibitors, such as this compound, provides valuable tools for both dissecting the intricate biology of 15-LO-1 and for exploring novel therapeutic strategies for a range of inflammatory and other diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation of 15-LO-1 and its inhibitors, paving the way for future discoveries in this dynamic field of research. While the in vitro and cellular inhibitory properties of this compound are well-documented, further studies are warranted to fully elucidate its in vivo efficacy and precise mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for BLX-3887: A Selective 15-Lipoxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLX-3887 is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in various inflammatory diseases and certain cancers.[1] This document provides detailed application notes and protocols for the use of this compound in cell-based assays, including recommended working concentrations, experimental workflows, and an overview of the relevant signaling pathways.
Mechanism of Action and Selectivity
This compound exhibits high selectivity for 15-LO-1. In a cell-free enzyme assay, it demonstrated an IC50 value of 32 nM for 15-LO-1.[1] Its inhibitory activity against other lipoxygenase isoforms is significantly lower, with IC50 values of 472 nM for 5-lipoxygenase (5-LO) and 3,310 nM for 12-lipoxygenase (12-LO). This compound does not inhibit 15-LO-2.[1] This selectivity makes it a valuable tool for investigating the specific roles of 15-LO-1 in cellular processes.
Data Presentation: Recommended Working Concentrations
The effective concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes reported and recommended working concentrations for various in vitro applications. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Type/System | Assay Type | Recommended Concentration Range | Key Findings |
| Human Eosinophils | Inhibition of 15-LO metabolite production | 1 - 10 µM | Significant inhibition of 15-LO metabolites.[2][3] |
| Human Neutrophils | Inhibition of 15-LO metabolite production | 10 µM | Selectively inhibits 15-LO-1 over other LOX pathways. |
| Human Dendritic Cells | Inhibition of endocytosis and migration | Not specified, suggest starting with 1 - 10 µM | Inhibits key dendritic cell functions in vitro. |
| Cancer Cell Lines (e.g., P388 leukemia) | Apoptosis Induction / Cell Viability | 10 - 50 µM (for other LOX inhibitors) | Lipoxygenase inhibitors have been shown to induce apoptosis in cancer cells. |
Signaling Pathway
15-Lipoxygenase-1 is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It catalyzes the introduction of molecular oxygen to form hydroperoxy fatty acids, which are precursors to a variety of bioactive lipid mediators. These mediators play roles in inflammation, cell proliferation, and apoptosis. The signaling pathway of 15-LO-1 is complex and can be influenced by various cellular stimuli.
Experimental Protocols
Inhibition of 15-LO Metabolite Production in Eosinophils
This protocol is adapted from a study on the effects of 15-LO inhibitors on human eosinophils.
Materials:
-
Human eosinophils
-
This compound (stock solution in DMSO)
-
Arachidonic acid (or a cocktail of fatty acids)
-
Cell culture medium (e.g., RPMI 1640)
-
Methanol containing internal standards (e.g., LTB4-d4 and 15-HETE-d8) for quenching and analysis
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Isolate human eosinophils and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 5 minutes at 37°C.
-
Add the fatty acid substrate (e.g., 3 µM arachidonic acid) to the cell suspension.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding an equal volume of cold (-20°C) methanol containing internal standards.
-
Process the samples for LC-MS/MS analysis to quantify the production of 15-LO metabolites (e.g., 15-HETE).
Cell Viability Assay in Cancer Cell Lines
This is a general protocol for assessing the effect of this compound on the viability of cancer cells using a colorimetric assay such as MTT or WST-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Dendritic Cell Migration Assay (Transwell Assay)
This protocol provides a framework for evaluating the effect of this compound on dendritic cell migration.
Materials:
-
Human peripheral blood mononuclear cell-derived dendritic cells
-
This compound (stock solution in DMSO)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well companion plates
-
Chemoattractant (e.g., CCL19 or CCL21)
-
Cell culture medium
-
Staining solution for migrated cells (e.g., DAPI or Crystal Violet)
-
Microscope for imaging and counting
Procedure:
-
Generate immature dendritic cells from human peripheral blood mononuclear cells.
-
Pre-treat the dendritic cells with various concentrations of this compound or vehicle (DMSO) for a suitable duration (e.g., 1-2 hours).
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the wells.
-
Add the pre-treated dendritic cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for a period sufficient to allow for migration (e.g., 3-4 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control.
Conclusion
This compound is a valuable research tool for studying the role of 15-LO-1 in health and disease. The provided protocols and recommended working concentrations serve as a starting point for designing and conducting cell-based experiments. It is crucial to optimize the experimental conditions for each specific cell type and assay to obtain reliable and reproducible results.
References
Application Notes and Protocols for BLX-3887: A Selective 15-Lipoxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1). The information herein is intended to guide researchers in the effective use of this compound for in vitro and ex vivo studies investigating the role of 15-LO-1 in various biological processes.
Supplier and Purchasing Information
This compound is available for purchase from the following supplier:
-
Supplier: Cayman Chemical
-
Product Name: BLX3887
-
Item Number: 27391
-
CAS Number: 934758-70-0[1]
-
Synonym: 15-LO-1 Inhibitor 3887[2]
Please refer to the supplier's website for the most current pricing and availability.
Physicochemical and Handling Properties
This compound is supplied as a crystalline solid and should be handled with appropriate laboratory safety precautions.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅Cl₃FN₃O | [1] |
| Formula Weight | 308.5 g/mol | [1] |
| Purity | ≥95% | |
| Formulation | A crystalline solid | |
| UV/Vis | λmax: 260 nm | |
| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years |
Note on Solubility: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action and Selectivity
This compound is a potent inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids like arachidonic acid and linoleic acid. The inhibition of 15-LO-1 by this compound prevents the formation of pro-inflammatory and cell-altering lipid mediators.
The inhibitory activity and selectivity of this compound have been characterized in cell-free enzyme assays:
| Enzyme Target | IC₅₀ Value | Reference |
| 15-LO-1 | 32 nM | |
| 5-LO | 472 nM | |
| 12-LO | 3,310 nM | |
| 15-LO-2 | No inhibition |
These data demonstrate that this compound is highly selective for 15-LO-1.
Signaling Pathway of 15-Lipoxygenase-1
The 15-LO-1 pathway is initiated by cytokines such as IL-4 and IL-13, which induce the expression of the ALOX15 gene (encoding 15-LO-1). 15-LO-1 then oxygenates polyunsaturated fatty acids, primarily arachidonic acid (AA) and linoleic acid (LA), leading to the production of various bioactive lipid mediators. These mediators can have both pro- and anti-inflammatory effects and are involved in processes such as inflammation, cell growth, and ferroptosis.
Experimental Protocols
In Vitro Inhibition of 15-LO Metabolite Biosynthesis in Eosinophils
This protocol is adapted from Archambault et al., 2018 and is suitable for assessing the inhibitory effect of this compound on the production of 15-LO metabolites in primary human eosinophils.
Materials:
-
This compound (Cayman Chemical, Item No. 27391)
-
DMSO
-
Isolated human eosinophils (10⁶ cells/mL)
-
Cocktail of fatty acids and anandamide (AEA) (3 µM of each)
-
Methanol (MeOH) containing internal standards (e.g., LTB₄-d₄ and 15-HETE-d₈)
-
LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute in DMSO to prepare working solutions.
-
Cell Pre-incubation: Pre-incubate eosinophil suspensions (10⁶ cells/mL) with the desired concentrations of this compound or DMSO (vehicle control) for 5 minutes at 37°C.
-
Stimulation: Add the cocktail of fatty acids and AEA (3 µM of each) to the cell suspensions.
-
Incubation: Incubate the mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 volume of cold (-20°C) methanol containing internal standards.
-
Sample Processing: Process the samples for lipid extraction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the levels of 15-LO metabolites (e.g., 15-HETE, 13-HODE).
-
Data Analysis: Calculate the concentration-dependent inhibition of 15-LO metabolite biosynthesis by this compound.
Dendritic Cell Migration Assay (Conceptual Workflow)
This compound has been shown to inhibit the migration of isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro. The following is a conceptual workflow for a transwell migration assay to investigate the effect of this compound on dendritic cell migration.
Protocol Outline:
-
Dendritic Cell Preparation: Isolate or culture dendritic cells (e.g., from human PBMCs or bone marrow).
-
This compound Pre-treatment: Pre-incubate the dendritic cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Transwell Assay Setup:
-
Add a chemoattractant (e.g., CCL21) to the lower chamber of a transwell plate.
-
Seed the pre-treated dendritic cells in the upper chamber.
-
-
Migration: Incubate the plate for a sufficient time to allow for cell migration towards the chemoattractant.
-
Quantification: Collect the cells from the lower chamber and quantify the number of migrated cells using a suitable method such as flow cytometry or cell counting.
-
Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of this compound on dendritic cell migration.
These protocols provide a starting point for investigating the biological effects of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
Handling and storage instructions for BLX-3887 compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of the compound BLX-3887. Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining reliable experimental results.
Compound Information
-
Formal Name: 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide[1]
-
Synonym: 15-LO-1 Inhibitor 3887[1]
-
CAS Registry No.: 934758-70-0[1]
-
Molecular Formula: C₁₀H₅Cl₃FN₃O[1]
-
Formula Weight: 308.5[1]
-
Purity: ≥95%
-
Supplied as: A crystalline solid
Safety Precautions
This compound should be considered a hazardous material. Users must review the complete Safety Data Sheet (SDS) provided by the supplier before handling. Standard laboratory safety protocols should be strictly followed.
General Handling Precautions:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage Instructions
Proper storage is essential to maintain the stability and activity of this compound.
| Condition | Recommendation | Stability |
| Solid Form | Store at -20°C. | ≥ 4 years |
| Stock Solutions | Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Not specified, but best practice is to use as soon as possible. |
| Aqueous Solutions | Not recommended for storage for more than one day. | Unstable |
Preparation of Solutions
This compound is soluble in organic solvents but has limited solubility in aqueous buffers.
Solubility Data:
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| 1:5 solution of DMSO:PBS (pH 7.2) | 0.16 mg/mL |
Protocol for Preparing a Stock Solution (e.g., in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 324.1 µL of DMSO to 1 mg of this compound).
-
Vortex briefly to dissolve the compound completely. The solution should be clear.
-
Purge the stock solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing an Aqueous Working Solution:
For cell-based assays and other experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically <0.5%).
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.
Experimental Protocols
This compound is a potent and selective inhibitor of 15-lipoxygenase type 1 (15-LO-1).
Inhibitory Activity:
| Enzyme | IC₅₀ |
| 15-LO-1 | 32 nM (cell-free enzyme assay) |
| 5-LO | 472 nM |
| 12-LO | 3,310 nM |
| 15-LO-2 | No inhibition |
Example Protocol: Inhibition of 15-LO Metabolite Production in Eosinophils
This protocol is adapted from the methodology described by Archambault et al. (2018).
-
Cell Preparation: Isolate human eosinophils and resuspend them at a concentration of 10⁶ cells/mL in the appropriate buffer.
-
Inhibitor Pre-incubation: Pre-incubate the eosinophil suspension with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 5 minutes at 37°C.
-
Substrate Addition: Add a cocktail of fatty acids (e.g., 3 µM each of arachidonic acid, eicosapentaenoic acid, etc.) to the cell suspension to initiate the lipoxygenase reaction.
-
Incubation: Incubate the mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding one volume of a cold (-20°C) solution of methanol containing internal standards (e.g., LTB₄-d₄ and 15-HETE-d₈).
-
Sample Processing and Analysis: Process the samples for lipid extraction and analyze the production of 15-LO metabolites by LC-MS/MS.
Visualizations
Signaling Pathway
Caption: Simplified 15-Lipoxygenase-1 (15-LO-1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for preparing this compound solutions and their use in a cell-based assay.
References
Application Notes and Protocols for BLX-3887 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLX-3887 is a potent and selective small molecule inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in the pathogenesis of various inflammatory diseases.[1] 15-LO-1 catalyzes the oxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of pro-inflammatory lipid mediators. By inhibiting 15-LO-1, this compound offers a targeted approach to modulate inflammatory pathways. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo studies of inflammation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of 15-LO-1.[1] This enzyme is a key player in the metabolic cascade of arachidonic acid (AA), converting it to 15-hydroperoxyeicosatetraenoic acid (15-HpETE). 15-HpETE is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). These lipid mediators are involved in various physiological and pathological processes, including the regulation of inflammatory responses. In inflammatory conditions, the upregulation of 15-LO-1 can lead to an overproduction of pro-inflammatory eicosanoids, contributing to tissue damage and disease progression. This compound, by blocking the initial step in this pathway, effectively reduces the levels of these inflammatory mediators.
Signaling Pathway
Caption: The 15-LO-1 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. 15-LO-1 |
| 15-Lipoxygenase-1 (15-LO-1) | 32 | - |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | >300-fold |
| 5-Lipoxygenase (5-LO) | 472 | ~15-fold |
| 12-Lipoxygenase (12-LO) | 3,310 | ~103-fold |
| Data sourced from a cell-free enzyme assay.[1] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Concentration | Effect |
| Human Eosinophils | Inhibition of 15-LO metabolite production | 10 µM | Selective inhibition |
| Human Neutrophils | Inhibition of 15-LO metabolite production | 10 µM | No significant inhibition |
| Human Dendritic Cells | Endocytosis | Not specified | Inhibition |
| Human Dendritic Cells | Migration | Not specified | Inhibition |
| Data is qualitative and sourced from in vitro cellular assays.[1] |
Experimental Protocols
In Vitro Protocol: Inhibition of 15-LO Metabolite Biosynthesis in Human Eosinophils
This protocol is adapted from a study comparing various 15-LO inhibitors.[2]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the production of 15-LO metabolites in isolated human eosinophils.
Materials:
-
This compound
-
Human peripheral blood
-
Reagents for eosinophil isolation (e.g., density gradient centrifugation medium)
-
Cell culture medium (e.g., RPMI 1640)
-
Fatty acid cocktail (e.g., arachidonic acid, linoleic acid, etc.)
-
Internal standards for LC-MS/MS (e.g., LTB4-d4, 15-HETE-d8)
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Methanol
-
LC-MS/MS system
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a standard method such as density gradient centrifugation followed by negative selection to achieve high purity.
-
Cell Culture: Resuspend the isolated eosinophils in a suitable cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound to achieve the desired final concentrations. Pre-incubate the eosinophil suspension with the different concentrations of this compound or vehicle control (DMSO) for 5 minutes at 37°C.
-
Stimulation: Add a cocktail of fatty acids (e.g., 3 µM each of arachidonic acid, linoleic acid, etc.) to the cell suspensions to initiate the biosynthesis of 15-LO metabolites.
-
Incubation: Incubate the cell suspensions for 15 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding one volume of cold (-20°C) methanol containing internal standards (e.g., 2 ng each of LTB4-d4 and 15-HETE-d8).
-
Sample Processing: Centrifuge the samples to pellet the cell debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the levels of various 15-LO metabolites.
-
Data Analysis: Calculate the percentage of inhibition of each metabolite at different concentrations of this compound compared to the vehicle control. Determine the IC50 value for the inhibition of total 15-LO metabolite production.
Caption: Workflow for the in vitro inhibition of 15-LO metabolite biosynthesis assay.
Representative In Vivo Protocol: Evaluation of a 15-LO-1 Inhibitor in a Mouse Model of Inflammatory Bowel Disease (IBD)
Disclaimer: To date, no specific in vivo studies for this compound have been published in the public domain. The following protocol is a representative example of how a 15-LO-1 inhibitor could be evaluated in a chemically induced model of colitis in mice. This protocol should be adapted and optimized for this compound based on its pharmacokinetic and pharmacodynamic properties.
Objective: To assess the efficacy of a 15-LO-1 inhibitor in ameliorating the clinical and pathological signs of dextran sulfate sodium (DSS)-induced colitis in mice.
Materials:
-
This compound
-
C57BL/6 mice (or other appropriate strain)
-
Dextran sulfate sodium (DSS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Equipment for oral gavage
-
Reagents for histological analysis (e.g., formalin, paraffin, H&E stain)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Colitis: Induce colitis by administering DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days). A control group will receive regular drinking water.
-
Treatment Groups: Randomly assign mice to the following groups:
-
Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + this compound (low dose)
-
DSS + this compound (high dose)
-
-
Drug Administration: Administer this compound or vehicle daily by oral gavage, starting on the first day of DSS administration and continuing throughout the study.
-
Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Termination of Experiment: At the end of the treatment period, euthanize the mice.
-
Sample Collection: Collect the colon and measure its length. Take sections of the colon for histological analysis and for the MPO assay.
-
Histological Analysis: Fix colon sections in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, ulceration, and tissue damage.
-
MPO Assay: Homogenize a section of the colon and measure MPO activity as an indicator of neutrophil infiltration.
-
Data Analysis: Analyze the differences in DAI, colon length, histological scores, and MPO activity between the treatment groups using appropriate statistical methods.
Caption: Representative workflow for an in vivo study of a 15-LO-1 inhibitor in a mouse model of colitis.
Conclusion
This compound is a valuable research tool for investigating the role of 15-LO-1 in inflammatory diseases. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the therapeutic potential of 15-LO-1 inhibition. The provided protocols offer a starting point for researchers to explore the anti-inflammatory effects of this compound in various experimental settings. Further studies are warranted to fully elucidate its efficacy in preclinical models of inflammatory diseases.
References
Application Note: BLX-3887 for Targeted Lipidomics and Metabolomics Research
Authored for: Researchers, scientists, and drug development professionals.
Introduction
BLX-3887 is a potent and selective inhibitor of 15-lipoxygenase type 1 (15-LO-1), a key enzyme in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] With an IC₅₀ value of 32 nM in cell-free assays, this compound offers high selectivity for 15-LO-1 over other lipoxygenase isoforms such as 15-LO-2, 5-LO, and 12-LO.[2] The 15-LO-1 pathway generates a variety of bioactive lipid mediators that are implicated in inflammation, immune responses, and cell death processes like ferroptosis.[3][4] By specifically inhibiting 15-LO-1, this compound serves as a precision tool for researchers to investigate the pathological and physiological roles of 15-LO-1 metabolites in various diseases, including asthma, cancer, and cardiovascular conditions. This document provides detailed protocols and applications for using this compound in lipidomics and metabolomics studies to dissect the 15-LO-1 signaling pathway.
Mechanism of Action: The 15-Lipoxygenase-1 Pathway
The enzyme 15-LO-1 catalyzes the introduction of molecular oxygen into PUFAs like arachidonic acid (AA) and linoleic acid (LA). This enzymatic action is the first step in a cascade that produces a range of signaling lipids. For instance, 15-LO-1 converts AA into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). These metabolites are precursors to anti-inflammatory molecules like lipoxins but are also involved in pro-inflammatory signaling. This compound allows for the targeted shutdown of this pathway, enabling researchers to study the downstream consequences on the cellular lipidome and metabolome.
Figure 1. Mechanism of this compound action on the 15-LO-1 pathway.
Application in Cellular Lipidomics: A Case Study in Eosinophils
Research has demonstrated the efficacy of this compound in selectively inhibiting the production of 15-LO metabolites in human eosinophils, which primarily express 15-LO-1, without affecting neutrophils that express 15-LO-2. This makes this compound an ideal tool for studying cell-type-specific lipid metabolism. In a typical experiment, eosinophils are pre-incubated with this compound before being stimulated with a cocktail of PUFA substrates. The subsequent changes in the lipid profile are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data: Inhibition of 15-LO Metabolites in Human Eosinophils
The following table summarizes the inhibitory effect of 10 µM this compound on the formation of various 15-LO metabolites in human eosinophils stimulated with a substrate cocktail.
| Lipid Metabolite | Substrate | % Inhibition by 10 µM this compound |
| 15-HETE | Arachidonic Acid | >90% |
| 15-HEPE | Eicosapentaenoic Acid | >90% |
| 15-HETrE | Dihomo-γ-linolenic Acid | >90% |
| 14/17-HDHA | Docosahexaenoic Acid | >90% |
| 13-HODE | Linoleic Acid | >90% |
| 15-hydroxy-AEA | Anandamide (AEA) | >90% |
Data adapted from Archambault et al., PLoS One, 2018.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in a typical cellular lipidomics experiment.
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and DMF.
-
Reagent: this compound (MW: 308.5 g/mol ), DMSO (Dimethyl sulfoxide).
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.085 mg of this compound in 1 mL of high-purity DMSO.
-
Vortexing: Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to several months or at -80°C for long-term stability (≥ 4 years).
Protocol for Cellular Treatment and Metabolite Extraction
This protocol is based on methodologies for studying 15-LO metabolite biosynthesis in human eosinophils.
Figure 2. Experimental workflow for lipidomics analysis using this compound.
-
Cell Preparation: Isolate human eosinophils using standard methods (e.g., negative selection from peripheral blood) and resuspend in a suitable buffer like HBSS with 1.6 mM CaCl₂ at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with Inhibitor:
-
Prepare working solutions of this compound by diluting the stock solution in the cell buffer. A final concentration of 10 µM is effective for near-complete inhibition.
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the cell suspension.
-
Incubate for 5 minutes at 37°C.
-
-
Cellular Stimulation:
-
Prepare a substrate cocktail containing various PUFAs (e.g., arachidonic acid, linoleic acid, etc.) and endocannabinoids (e.g., anandamide) at a final concentration of 3 µM each.
-
Add the substrate cocktail to the pre-incubated cell suspension.
-
Incubate for 15 minutes at 37°C.
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding one volume of cold (-20°C) methanol containing appropriate deuterated internal standards (e.g., LTB₄-d₄, 15-HETE-d₈).
-
Acidify the samples to pH ~3.5 with formic acid.
-
Perform solid-phase extraction (SPE) using C18 columns to isolate the lipid metabolites.
-
Elute the metabolites with methyl formate or another suitable solvent.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.
-
LC-MS/MS Analysis Protocol
The following provides a general protocol for the analysis of 15-LO metabolites. Specific parameters should be optimized for the instrument in use.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 100% B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Transitions: Monitor specific precursor-to-product ion transitions for each target metabolite and internal standard. For example, for 15-HETE, the transition might be m/z 319 -> 115.
-
Conclusion
This compound is a powerful research tool for scientists in lipidomics, metabolomics, and drug development. Its high potency and selectivity for 15-LO-1 allow for precise investigation into the roles of specific lipid mediator pathways in health and disease. The protocols outlined in this document provide a robust framework for integrating this compound into experimental designs to elucidate the complex functions of the 15-LO-1 enzyme and its metabolic products.
References
Application Notes and Protocols for BLX-3887 with Primary Human Eosinophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of various inflammatory and allergic diseases, including asthma, eosinophilic esophagitis, and atopic dermatitis.[1] A key enzymatic pathway within eosinophils is the 15-lipoxygenase-1 (15-LO-1) pathway, which metabolizes arachidonic acid and other polyunsaturated fatty acids to produce a range of pro-inflammatory lipid mediators.[2][3] These mediators, including 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and eoxins, contribute to eosinophil recruitment, activation, and survival, thereby perpetuating the inflammatory cascade.[4][5]
BLX-3887 is a potent and selective small molecule inhibitor of 15-LO-1. By targeting this key enzyme, this compound offers a promising therapeutic strategy to attenuate eosinophil-mediated inflammation. These application notes provide detailed protocols for the use of this compound in in vitro studies with primary human eosinophils, covering cell isolation, culture, and key functional assays to assess the compound's efficacy.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the 15-LO-1 enzyme. In eosinophils, 15-LO-1 catalyzes the introduction of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This unstable intermediate is then rapidly converted to the more stable 15(S)-HETE or further metabolized to eoxins, such as eoxin C4 (EXC4). These lipid mediators can then act in an autocrine or paracrine manner to promote eosinophil functions. By inhibiting 15-LO-1, this compound effectively blocks the production of these pro-inflammatory metabolites, thereby reducing downstream eosinophil activities.
Data Presentation
The following tables summarize the key characteristics of this compound and its effects on primary human eosinophils.
Table 1: this compound Compound Information
| Characteristic | Value | Reference |
| Target | 15-Lipoxygenase-1 (15-LO-1) | |
| Potency | Potent inhibitor of 15-LO metabolite biosynthesis | |
| Selectivity | Selective for 15-LO-1 over 5-LO |
Table 2: In Vitro Efficacy of this compound on Primary Human Eosinophils
| Assay | Endpoint | This compound Effect | Concentration Range | Reference |
| 15-LO Metabolite Biosynthesis | Inhibition of 15-HETE and other 15-LO products | Potent, concentration-dependent inhibition | Sub-micromolar to low micromolar | |
| Chemotaxis | Inhibition of migration towards chemoattractants | Expected inhibition due to blockade of pro-migratory mediator synthesis | To be determined | Inferred from |
| Degranulation | Inhibition of eosinophil peroxidase (EPO) release | Expected inhibition due to blockade of activation pathways | To be determined | Inferred from |
| Survival/Apoptosis | Promotion of apoptosis | Expected effect due to withdrawal of pro-survival signals | To be determined | Inferred from |
Experimental Protocols
Protocol 1: Isolation of Primary Human Eosinophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable eosinophils from human peripheral blood using negative immunomagnetic selection.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Red Blood Cell Lysis Buffer
-
Eosinophil Isolation Kit (Negative Selection)
-
HBSS (Hank's Balanced Salt Solution) without Ca2+ and Mg2+
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
Procedure:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Lyse red blood cells using Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Wash the remaining granulocytes with HBSS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the granulocyte pellet and proceed with eosinophil isolation using a negative selection kit following the manufacturer's protocol. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.
-
Collect the untouched, purified eosinophils.
-
Assess purity and viability using trypan blue exclusion and flow cytometry (staining for CD16 and Siglec-8 can confirm purity). Purity should be >98%.
-
Resuspend the purified eosinophils in the appropriate culture medium for downstream assays.
Protocol 2: Eosinophil Chemotaxis Assay
This protocol utilizes a transwell system to assess the effect of this compound on eosinophil migration.
Materials:
-
Purified primary human eosinophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., eotaxin-1/CCL11, 100 ng/mL)
-
This compound (dissolved in DMSO, with final DMSO concentration ≤0.1%)
-
24-well transwell plates (5 µm pore size)
-
Fluorescent dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Pre-treat purified eosinophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add chemoattractant solution to the lower wells of the transwell plate.
-
Add the pre-treated eosinophil suspension (typically 1 x 10^5 cells) to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM, or by direct cell counting using a hemocytometer or flow cytometer.
-
Calculate the percentage of chemotaxis inhibition for each this compound concentration relative to the vehicle control.
Protocol 3: Eosinophil Degranulation Assay (Eosinophil Peroxidase Measurement)
This protocol measures the release of eosinophil peroxidase (EPO), a key granule protein, to assess the effect of this compound on degranulation.
Materials:
-
Purified primary human eosinophils
-
Stimulant (e.g., C5a, 10 nM, primed with IL-5, 10 ng/mL)
-
This compound
-
EPO substrate solution (e.g., o-phenylenediamine dihydrochloride (OPD) with H2O2)
-
Stop solution (e.g., 3M H2SO4)
-
96-well plates
-
Spectrophotometer (490 nm)
Procedure:
-
Prime purified eosinophils with IL-5 for 30 minutes at 37°C.
-
Pre-treat the primed eosinophils with various concentrations of this compound or vehicle control for 30 minutes.
-
Add the stimulant (e.g., C5a) to the wells of a 96-well plate.
-
Add the pre-treated eosinophil suspension to the wells and incubate for 1 hour at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the EPO substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the percentage of degranulation inhibition for each this compound concentration.
Protocol 4: Eosinophil Survival/Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to evaluate the effect of this compound on eosinophil survival and apoptosis.
Materials:
-
Purified primary human eosinophils
-
Culture medium (RPMI 1640 with 10% FBS)
-
Survival-promoting cytokine (e.g., IL-5, 1 ng/mL)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Culture purified eosinophils in the presence of IL-5 to maintain baseline survival.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Determine the effect of this compound on eosinophil apoptosis.
Visualizations
15-LO-1 Signaling Pathway in Eosinophils
Caption: The 15-LO-1 pathway is inhibited by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for testing this compound on eosinophils.
References
- 1. Eosinophil chemotaxis inhibited by 5-lipoxygenase blockade and leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BLX-3887 Treatment of Dendritic Cells for Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses.[1] Their function is critically dependent on their ability to migrate from peripheral tissues, where they encounter antigens, to secondary lymphoid organs to prime naive T cells.[2][3] This migratory process is predominantly guided by the chemokine receptor CCR7 and its ligands, CCL19 and CCL21.[4][5] Upregulation of CCR7 is a hallmark of DC maturation, a process initiated by inflammatory signals or pathogen encounter. The CCR7 signaling cascade, therefore, represents a key target for modulating immune responses.
BLX-3887 is a novel, potent, and selective small molecule inhibitor of the CCR7 receptor. By competitively antagonizing the binding of CCL19 and CCL21, this compound is hypothesized to abrogate the downstream signaling required for directional migration of mature dendritic cells. These application notes provide detailed protocols to study the effects of this compound on dendritic cell migration in vitro.
Mechanism of Action: CCR7 Signaling Pathway
Upon binding of its ligands, CCL19 or CCL21, CCR7, a G protein-coupled receptor (GPCR), undergoes a conformational change. This activates intracellular signaling cascades that are essential for chemotaxis, cell survival, and cytoskeletal rearrangement. Key downstream pathways include the PI3K/Akt pathway, which is involved in cell survival, and the MAPK and RhoA pathways, which regulate chemotaxis and migratory speed. This compound is designed to be a competitive antagonist of CCR7, preventing the initiation of these downstream signaling events and thereby inhibiting DC migration.
References
- 1. GTOnco™ DC Migration Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CCR7 Uses Distinct Signaling Modules With Biased Functionality to Regulate Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Stability of BLX-3887 in DMSO at -20°C
Introduction
BLX-3887 is a potent and selective inhibitor of 15-lipoxygenase type 1 (15-LO-1), an enzyme implicated in various inflammatory diseases.[1] For researchers in drug development and related fields, understanding the stability of this compound in common laboratory solvents is crucial for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a frequently used solvent for dissolving and storing small molecules for in vitro and in vivo studies. This document provides detailed application notes and protocols for assessing the long-term stability of this compound in DMSO when stored at -20°C.
Data Presentation
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, the manufacturer indicates that this compound, supplied as a crystalline solid, is stable for at least four years when stored at -20°C. The solubility of this compound in DMSO is approximately 15 mg/mL.[1]
To ensure the integrity of this compound stock solutions, it is recommended that researchers perform their own stability assessments. The following tables provide a template for summarizing quantitative data from such stability studies.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | ~15 |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature (°C) | Recommended Duration |
| Crystalline Solid | N/A | -20 | ≥ 4 years |
| Stock Solution | DMSO | -20 | User-determined (see protocols below) |
Table 3: Example Long-Term Stability Data for this compound in DMSO at -20°C (Hypothetical)
| Time Point | Concentration (mM) | Purity (%) by HPLC | Degradation Products (%) |
| 0 (Initial) | 10 | 99.8 | <0.2 |
| 3 months | 10 | 99.5 | <0.5 |
| 6 months | 10 | 99.2 | <0.8 |
| 12 months | 10 | 98.9 | <1.1 |
| 24 months | 10 | 98.1 | <1.9 |
Experimental Protocols
The following protocols describe methods for preparing this compound stock solutions and assessing their long-term stability.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethyl sulfoxide (DMSO), high purity
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to achieve the desired concentration (e.g., 10 mM). The molecular weight of this compound is 308.5 g/mol .
-
Weigh the calculated amount of this compound and transfer it to a sterile amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Assessment of Long-Term Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect the presence of degradation products in DMSO stock solutions over time.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Initial Analysis (Time Zero):
-
Immediately after preparing the stock solution, dilute a small aliquot to a working concentration (e.g., 10 µM) with an appropriate mobile phase or a 50:50 mixture of ACN and water.
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from potential degradation products. A typical gradient might run from 10% to 90% ACN in water (with 0.1% formic acid) over 20-30 minutes.
-
Record the chromatogram and determine the peak area of this compound. This serves as the baseline (100% purity).
-
-
Long-Term Storage and Analysis:
-
Store the aliquoted stock solutions at -20°C.
-
At designated time points (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from storage and allow it to thaw completely at room temperature.
-
Prepare a diluted sample and analyze it by HPLC using the same method as the initial analysis.
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the remaining purity.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Data Analysis:
-
Calculate the percentage purity of this compound at each time point relative to the initial time point.
-
Quantify any significant degradation products by integrating their peak areas.
Protocol 3: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weights of potential degradation products.
Materials:
-
Degraded this compound samples from the HPLC stability study.
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
Analyze the degraded samples using an LC-MS method. The liquid chromatography conditions can be similar to the HPLC method.
-
Acquire mass spectra for the parent compound and any new peaks observed in the chromatogram.
-
The mass-to-charge ratio (m/z) of the new peaks can help in the identification of potential degradation products.
Mandatory Visualizations
Signaling Pathway
Caption: 15-Lipoxygenase-1 (15-LO-1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting BLX-3887 solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the novel kinase inhibitor BLX-3887 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of the novel tyrosine kinase XYZ-1. It is a small organic molecule currently under investigation for its therapeutic potential in oncology. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions, which can present challenges in experimental settings.
Q2: What are the key physicochemical properties of this compound?
The properties of this compound are summarized in the table below. Understanding these properties is crucial for proper handling and experimental design.
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Appearance | White to off-white solid |
| pKa | 3.8 (acidic), 8.9 (basic) |
| LogP | 4.2 |
| Aqueous Solubility (pH 7.4) | < 1 µM |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Stability | Stable for up to 3 months at -20°C |
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM is typically achievable and provides a good starting point for serial dilutions into your experimental buffer. For detailed instructions, please refer to the "Protocol for Preparing a this compound Stock Solution" in the Troubleshooting Guide.
Q4: Why is my this compound precipitating when I dilute it into my aqueous experimental buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is the most common issue encountered with this compound. This occurs because the compound is significantly less soluble in aqueous environments than in organic solvents like DMSO. When the concentration of DMSO is diluted, it can no longer maintain this compound in solution, causing it to crash out. The final concentration of DMSO in your assay and the composition of your buffer (pH, salts, proteins) are critical factors.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a systematic approach to diagnosing and solving solubility issues with this compound.
Initial Troubleshooting Workflow
If you observe precipitation of this compound in your experiment, follow the steps outlined in the workflow below.
Caption: Step-by-step workflow for troubleshooting this compound precipitation issues.
Factors Affecting this compound Solubility
Several factors can influence the solubility of this compound in your experiments. The diagram below illustrates the key relationships.
Caption: Key factors that influence the aqueous solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell culture grade DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 5-10 minutes. If necessary, gently warm the tube to 37°C for 5 minutes to aid dissolution. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Determining Maximum Solubility in a Target Buffer
This protocol helps you determine the practical upper concentration limit of this compound in your specific experimental buffer.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in your target aqueous buffer from your DMSO stock. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Keep the final DMSO concentration constant across all dilutions (e.g., 0.5%).
-
Incubation: Incubate the dilutions at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and check for crystals.
-
Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method like HPLC-UV.
-
Determination: The highest concentration that remains clear and free of precipitate is the maximum working concentration for your specific conditions.
Protocol 3: Using Co-solvents and Excipients
If adjusting DMSO concentration and pH is insufficient, consider adding a solubility-enhancing agent to your buffer.
| Co-solvent / Excipient | Recommended Starting Concentration | Notes |
| Pluronic® F-68 | 0.01 - 0.1% (w/v) | A non-ionic surfactant effective at preventing precipitation. |
| PEG-400 | 1 - 5% (v/v) | A common co-solvent for hydrophobic compounds. |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Can bind to hydrophobic compounds and keep them in solution. |
| Fetal Bovine Serum (FBS) | 2 - 10% (v/v) | If compatible with your assay, serum proteins aid solubility. |
Method:
-
Prepare your aqueous buffer containing the desired concentration of the co-solvent.
-
Ensure the co-solvent is fully dissolved before adding other buffer components.
-
When preparing your final working solution, add the this compound DMSO stock dropwise to the vortexing buffer containing the co-solvent. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
Hypothetical Signaling Pathway for this compound
To provide context for its use, this compound is designed to inhibit the fictional XYZ-1 kinase, a key node in a cancer-related signaling pathway.
How to prepare a stable stock solution of BLX-3887
This guide provides detailed instructions and troubleshooting advice for the preparation of stable stock solutions of BLX-3887, a 15-lipoxygenase-1 (15-LO-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[1][2] For aqueous biological experiments, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution before further dilution into your aqueous buffer of choice.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound is 15 mg/mL in DMSO and 30 mg/mL in DMF.[1][2] When preparing a working solution in an aqueous buffer like PBS (pH 7.2), a 1:5 solution of DMSO:PBS can achieve a solubility of approximately 0.16 mg/mL.
Q3: How should I store the this compound stock solution?
A3: Solid, crystalline this compound should be stored at -20°C and is stable for at least four years. Organic stock solutions (in DMSO or DMF) should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.
Q4: Is the this compound stock solution stable?
A4: When stored correctly at -20°C, the crystalline solid and organic stock solutions of this compound are stable for at least four years. However, aqueous working solutions are not stable and should be prepared fresh for each experiment and used within the same day.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of DMSO in the final solution (note: this may affect your experiment).- Decrease the final concentration of this compound.- Ensure the DMSO stock solution is fully dissolved before dilution. |
| Inconsistent experimental results. | - Improper storage of aqueous working solutions.- Degradation of the compound. | - Prepare fresh aqueous working solutions for each experiment and use them immediately.- Ensure the solid compound and organic stock solution are stored at -20°C. |
| Difficulty dissolving the crystalline solid. | - Inadequate solvent volume.- Insufficient mixing. | - Ensure you are using the correct volume of solvent to achieve a concentration at or below the solubility limit.- Vortex or sonicate briefly to aid dissolution. Purging the solvent with an inert gas before dissolving is also recommended. |
Quantitative Data Summary
| Solvent | Solubility | Storage Temperature | Stability |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | -20°C | ≥ 4 years |
| Dimethyl Formamide (DMF) | ~30 mg/mL | -20°C | ≥ 4 years |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | Use immediately | Not recommended for storage |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid, FW: 308.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.085 mg of this compound.
-
Solvent Preparation: Dispense the required volume of DMSO into a sterile tube. It is good practice to purge the DMSO with an inert gas to remove dissolved oxygen, which can degrade the compound over time.
-
Dissolution: Add the weighed this compound to the DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Workflow for Preparing this compound Stock and Working Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Preventing degradation of BLX-3887 in experimental conditions
Welcome to the technical support center for BLX-3887. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings and to troubleshoot potential issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is supplied as a crystalline solid and should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it?
A2: DMSO stock solutions should be stored at -20°C in tightly sealed vials to prevent moisture absorption. It is recommended to prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to degradation.
Q3: I diluted my this compound stock solution in an aqueous buffer for my experiment. Can I store this aqueous solution?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. The compound is sparingly soluble and potentially unstable in aqueous buffers. Always prepare fresh aqueous solutions for your experiments.
Q4: I observed a precipitate when I diluted my DMSO stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media can occur due to the low aqueous solubility of this compound. To address this, you can try the following:
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the final volume.
-
Gently warm the solution: Briefly warming the solution to 37°C may help dissolve the precipitate. However, prolonged heating should be avoided.
-
Sonication: Brief sonication can also aid in dissolving the compound.
-
Lower the final concentration: The desired experimental concentration may be above the solubility limit of this compound in your specific medium. Consider testing a lower final concentration.
Q5: What are the potential degradation pathways for this compound in my experiments?
A5: While specific degradation studies for this compound are not extensively published, based on its chemical structure (a substituted pyrazole carboxamide), potential degradation pathways in aqueous experimental conditions could include hydrolysis of the amide bond, particularly at non-neutral pH, and potential oxidation. It is crucial to handle the compound in a way that minimizes exposure to conditions that could promote these reactions.
Q6: Is this compound sensitive to light?
A6: There is no specific data available on the photosensitivity of this compound. However, as a general good laboratory practice, it is prudent to protect solutions of small molecules from prolonged exposure to direct light by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound | Degradation of the compound in aqueous solution. | Prepare fresh aqueous working solutions of this compound for each experiment. Do not store aqueous solutions for more than one day. |
| Improper storage of the solid compound or DMSO stock solution. | Ensure the solid compound is stored at -20°C. Store DMSO stock solutions in small, single-use aliquots at -20°C to avoid freeze-thaw cycles. | |
| Inaccurate concentration of the stock solution. | Re-dissolve a fresh vial of this compound to prepare a new stock solution, ensuring the compound is fully dissolved. | |
| Precipitation observed in cell culture wells | The final concentration exceeds the solubility limit in the culture medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Experimental Protocols section). |
| "Solvent shock" from direct dilution of a high-concentration DMSO stock. | Use a serial dilution method to introduce the compound to the aqueous medium more gradually. | |
| Variability in results between experiments | Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing and handling this compound solutions, including the age of the aqueous solution. |
| Degradation due to prolonged incubation at 37°C. | For long-term experiments (>24 hours), consider replenishing the media with freshly prepared this compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| Aqueous Solution | Not Recommended | ≤ 1 day |
| Data sourced from Cayman Chemical product information.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
-
Prepare a series of dilutions of your this compound DMSO stock solution in your specific cell culture medium. It is important to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Experimental workflow for using this compound and troubleshooting common issues.
Caption: Potential degradation pathways of this compound in experimental conditions.
References
Common pitfalls to avoid when using 15-LO-1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LO-1) inhibitors.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with 15-LO-1 inhibitors.
Issue 1: Inconsistent or No Inhibitor Activity in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Solubility | Many 15-LO-1 inhibitors have poor aqueous solubility. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) and be consistent across all wells, including controls. |
| Inhibitor Stability | Some inhibitors may be unstable in aqueous solutions or sensitive to light. Prepare fresh inhibitor solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light where necessary. |
| Enzyme Activity | Confirm the activity of your 15-LO-1 enzyme preparation. Run a positive control without any inhibitor to ensure the enzyme is active. The enzyme solution should be kept on ice throughout the experimental period. |
| Substrate Quality | The substrate (e.g., linoleic acid, arachidonic acid) can oxidize over time. A slight level of pre-oxidation is sometimes needed for enzyme activation, but excessive oxidation can lead to high background signals. Use fresh substrate for each experiment and store it properly (e.g., under inert gas, at low temperature). |
| Incorrect Assay Conditions | Ensure the pH of the assay buffer is optimal for 15-LO-1 activity (typically pH 7.4-9.0). Verify the correct concentrations of enzyme and substrate. |
| Redox-Active Inhibitors | Some compounds can inhibit 15-LO-1 through a redox-based mechanism by reducing the active site ferric ion. This can sometimes lead to artifacts in certain assay formats. Consider using a pseudoperoxidase assay to determine if the inhibitor acts via a redox mechanism.[1] |
Issue 2: Discrepancy Between Enzymatic and Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target. Some potent enzyme inhibitors show no activity in cell-based assays for this reason. |
| Inhibitor Metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form. |
| Off-Target Effects | In a cellular context, the observed effect may be due to the inhibitor acting on other targets besides 15-LO-1. This can mask or alter the expected outcome. |
| Efflux Pumps | The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell. |
| Protein Binding | The inhibitor may bind to proteins in the cell culture medium or intracellularly, reducing its effective concentration. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my 15-LO-1 inhibitor?
A1: Most 15-LO-1 inhibitors are sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For in-vitro experiments, this stock can then be diluted into the assay buffer, ensuring the final DMSO concentration is low (e.g., <1%) and consistent across all experimental conditions, including controls. For in-vivo studies, formulation in vehicles like PEG400, Solutol, or a mix of DMA/PEG400 may be necessary. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Some vendors recommend storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[2]
Q2: What are the common off-target effects of 15-LO-1 inhibitors?
A2: Off-target effects are a significant concern and vary between different inhibitor chemotypes. For example:
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Nordihydroguaiaretic acid (NDGA): This is a non-selective lipoxygenase inhibitor and also inhibits cytochrome P-450 monooxygenase activity.[3] Its effects in cells can be difficult to attribute solely to 15-LO-1 inhibition.
-
ML127: While a potent 12/15-LOX inhibitor, it has shown cellular toxicity at higher concentrations.[4]
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ML351: This inhibitor has demonstrated a better toxicity profile compared to ML127 and shows high selectivity for 15-LO-1 over other lipoxygenases and cyclooxygenases.
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PD146176: This inhibitor has been used in in-vivo studies but can increase plasma triglyceride exposure. It is crucial to test inhibitors against related enzymes like 5-LOX, 12-LOX, and COX enzymes to determine their selectivity.
Q3: Which substrate should I use for my 15-LO-1 activity assay?
A3: Both linoleic acid and arachidonic acid are common substrates for 15-LO-1. Linoleic acid is often preferred for routine screening as it is less expensive and more stable than arachidonic acid. The enzyme converts linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE) and arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE). The choice of substrate may depend on the specific research question and the biological context being investigated.
Q4: My inhibitor shows high potency in an enzyme assay but has no effect in my cell-based model. What could be the reason?
A4: This is a common issue. Several factors could be at play:
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Poor cell permeability: The inhibitor may not be able to cross the cell membrane to reach the intracellular 15-LO-1 enzyme.
-
Metabolic instability: The inhibitor could be quickly broken down by cellular enzymes.
-
Active efflux: The cells may be actively pumping the inhibitor out.
-
High protein binding: The inhibitor might be binding to proteins in the cell culture medium, reducing the free concentration available to enter the cells.
It is advisable to perform cell permeability assays (e.g., PAMPA) and metabolic stability assays to investigate these possibilities.
III. Quantitative Data of Common 15-LO-1 Inhibitors
| Inhibitor | IC50 (15-LO-1) | Selectivity Notes | Reference(s) |
| ML351 | ~200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | |
| PD146176 | 0.5 - 0.8 µM | Selective for 15-LOX | |
| 9c (i472) | 0.19 µM | Potent 15-LOX-1 inhibitor | |
| Eleftheriadis-14d | 90 nM | Potent 15-LOX-1 inhibitor | |
| NDGA | ~2.7 µM | Non-selective LOX inhibitor | |
| Zileuton | >10 µM (for 15-LOX-1) | Selective 5-LOX inhibitor, often used as a control | |
| BLX-2477 | 99 nM | Selective for human 12/15-LOX, but had off-target effects in vivo. | |
| 15-LOX-1 inhibitor 1 | 0.19 µM | Potent 15-LOX-1 inhibitor |
IV. Experimental Protocols
A. Enzymatic Activity Assay (Spectrophotometric)
This protocol is based on the detection of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.
Materials:
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15-LO-1 enzyme (from soybeans or recombinant human)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO (for dissolving inhibitors)
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15-LO-1 inhibitor
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UV-transparent 96-well plate or cuvettes
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Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Solutions:
-
Prepare a 250 µM substrate solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.
-
Dissolve the 15-LO-1 inhibitor in DMSO to make a stock solution. Further dilute in DMSO to desired concentrations.
-
Dilute the 15-LO-1 enzyme in cold borate buffer to the desired working concentration (e.g., 400 U/mL for a final concentration of 200 U/mL). Keep the enzyme solution on ice.
-
-
Assay Setup (for a 200 µL final volume):
-
Blank: 100 µL borate buffer + 1 µL DMSO.
-
Control (No Inhibitor): 99 µL enzyme solution + 1 µL DMSO.
-
Inhibitor: 99 µL enzyme solution + 1 µL inhibitor solution in DMSO.
-
-
Pre-incubation: Incubate the plate/cuvettes with the enzyme and inhibitor (or DMSO) for 5 minutes at room temperature.
-
Initiate Reaction: Add 100 µL of the substrate solution to all wells.
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Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
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Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
B. Cell-Based Assay for 15-LO-1 Inhibition
This protocol describes a general method for assessing inhibitor activity in a cellular context using a fluorescent probe to detect lipid peroxidation.
Materials:
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Cells expressing 15-LO-1 (e.g., RAW 264.7 macrophages, or a cell line overexpressing the enzyme)
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Cell culture medium
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15-LO-1 inhibitor
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Stimulus to induce 15-LO-1 activity (e.g., LPS, IL-4, or arachidonic acid)
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Fluorescent lipid peroxidation sensor dye (e.g., BODIPY™ 581/591 C11)
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Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture overnight.
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Inhibitor Treatment: Pre-incubate the cells with various concentrations of the 15-LO-1 inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours).
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Stimulation: Add the stimulus to induce 15-LO-1 activity and lipid peroxidation.
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Dye Loading: After the desired stimulation time, remove the medium and load the cells with the fluorescent lipid peroxidation sensor dye according to the manufacturer's instructions.
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Measurement: Measure the fluorescence using a plate reader or flow cytometer. A shift in fluorescence indicates lipid peroxidation.
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Data Analysis: Quantify the fluorescence intensity for each condition. Determine the percent inhibition of lipid peroxidation for each inhibitor concentration and calculate the IC50 value.
V. Visualizations
Caption: 15-LO-1 signaling pathway and point of inhibition.
Caption: General workflow for a 15-LO-1 enzymatic assay.
References
Technical Support Center: Negative Control Experiments for BLX-3887 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting negative control experiments for studies involving BLX-3887, a selective inhibitor of 15-lipoxygenase-1 (15-LO-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in this compound experiments?
A1: A negative control is crucial to demonstrate that the observed effects are specifically due to the inhibition of 15-LO-1 by this compound and not due to off-target effects, the vehicle used to dissolve the compound, or other experimental artifacts. It serves as a baseline to which the this compound-treated group is compared.[1]
Q2: What are the essential negative controls to include in a this compound study?
A2: At a minimum, every experiment should include a "vehicle control" group. This group is treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the experimental group.[2][3][4] For greater rigor, an "inactive compound control," a molecule structurally similar to this compound but with no or significantly reduced inhibitory activity against 15-LO-1, should be used.
Q3: I am observing unexpected results in my vehicle control group. What could be the cause?
A3: High concentrations of some vehicles, like DMSO, can have biological effects on their own. It is essential to ensure the final concentration of the vehicle is low (typically ≤0.1%) and consistent across all wells or animals. If you suspect vehicle-induced toxicity or off-target effects, consider testing a range of vehicle concentrations or exploring alternative, more inert solvents.[5]
Q4: How can I be sure that the effects of this compound are specific to 15-LO-1 inhibition?
A4: In addition to a vehicle control, using a structurally related inactive compound is a robust way to demonstrate specificity. Furthermore, rescue experiments can be performed where the downstream product of 15-LO-1 (e.g., 15-HETE) is added back to the system along with this compound. If the observed phenotype is reversed, it strongly suggests the effect is mediated through 15-LO-1.
Troubleshooting Guides
Issue 1: High background signal in the negative control group in an in vitro 15-LO-1 activity assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents, including the buffer, substrate (e.g., arachidonic acid), and enzyme preparation. |
| Non-enzymatic Substrate Oxidation | Prepare the substrate solution fresh and keep it on ice. Consider adding an antioxidant like DTPA to the reaction buffer. |
| Presence of Other Lipoxygenases | If using a crude lysate, other lipoxygenases may be present. Use a purified 15-LO-1 enzyme or a cell line known to predominantly express 15-LO-1. |
| Assay Plate Interference | Use non-treated, opaque plates for fluorescence- or luminescence-based assays to minimize background signal. |
Issue 2: No significant difference between this compound treated group and vehicle control in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the calculated final concentration. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Poor Cell Permeability | While this compound is cell-permeable, its uptake can vary between cell types. Increase the incubation time or consider using a permeabilization agent if appropriate for your assay. |
| Low 15-LO-1 Expression | Confirm that your chosen cell line expresses 15-LO-1 at a sufficient level. You can check this by Western blot or qPCR. |
| Rapid Metabolite Turnover | The downstream metabolites of 15-LO-1 may be rapidly converted to other products. Analyze for a range of relevant metabolites at different time points. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare working dilutions fresh for each experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various lipoxygenases. This data is critical for designing experiments with appropriate concentrations and for understanding the selectivity of the compound.
| Enzyme | IC₅₀ (nM) | Assay Type | Reference |
| 15-Lipoxygenase-1 (15-LO-1) | 32 | Cell-free enzyme assay | |
| 5-Lipoxygenase (5-LO) | 472 | Not specified | |
| 12-Lipoxygenase (12-LO) | 3,310 | Not specified | |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | Not specified |
Note: IC₅₀ values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
Protocol 1: Vehicle Control for In Vitro 15-LO-1 Activity Assay
This protocol describes the use of a vehicle control in a common colorimetric or fluorometric 15-LO-1 activity assay.
Materials:
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Purified recombinant human 15-LO-1
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Arachidonic acid (substrate)
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Assay buffer (e.g., Tris-HCl, pH 7.4)
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This compound
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Vehicle (e.g., DMSO)
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Detection reagent (specific to the assay kit)
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96-well microplate
Procedure:
-
Prepare Reagents:
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Prepare a stock solution of this compound in the chosen vehicle (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration. Ensure the final vehicle concentration is consistent across all wells.
-
Prepare the vehicle control by diluting the vehicle in assay buffer to the same final concentration as the this compound working solution.
-
-
Assay Setup:
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In a 96-well plate, add the following to triplicate wells:
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Blank wells: Assay buffer only.
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Vehicle control wells: Vehicle control solution.
-
This compound wells: this compound working solution.
-
-
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Enzyme Addition:
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Add the purified 15-LO-1 enzyme to all wells except the blank wells.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
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Add the arachidonic acid substrate to all wells to start the reaction.
-
-
Detection:
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At the desired time point, add the detection reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
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Subtract the average blank reading from all other readings.
-
Calculate the percent inhibition of this compound relative to the vehicle control.
-
Protocol 2: Negative Control for Cell-Based Measurement of 15-LO-1 Metabolites
This protocol outlines the use of a vehicle control in a cell-based assay to measure the production of 15-LO-1 metabolites (e.g., 15-HETE) by LC-MS/MS.
Materials:
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Cell line expressing 15-LO-1 (e.g., human eosinophils)
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Cell culture medium
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This compound
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Vehicle (e.g., DMSO)
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Stimulant (e.g., arachidonic acid, calcium ionophore)
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Phosphate-buffered saline (PBS)
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Methanol (for extraction)
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Internal standard (e.g., deuterated 15-HETE)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at the desired density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing either the vehicle control or this compound at the desired final concentration.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes).
-
-
Stimulation:
-
Add the stimulant to the wells to induce the production of 15-LO-1 metabolites.
-
Incubate for the appropriate time (e.g., 15-30 minutes).
-
-
Metabolite Extraction:
-
Collect the cell supernatant.
-
Add ice-cold methanol containing the internal standard to the supernatant to precipitate proteins and extract the lipids.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Analyze the sample by LC-MS/MS to quantify the levels of 15-HETE and other relevant metabolites.
-
-
Data Analysis:
-
Normalize the metabolite levels to the internal standard.
-
Compare the metabolite levels in the this compound-treated samples to the vehicle control samples to determine the extent of inhibition.
-
Visualizations
Caption: 15-Lipoxygenase-1 (15-LO-1) signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for incorporating negative controls in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting unexpected results with BLX-3887
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BLX-3887. Our goal is to help you interpret unexpected results and optimize your experiments.
Troubleshooting Guides
Issue 1: this compound Fails to Inhibit 15-Lipoxygenase (15-LO) Activity in our Cellular Assay.
If you observe a lack of inhibition where it is expected, consider the following troubleshooting steps.
Potential Cause 1: Incorrect Isoform of 15-LO is Expressed in the Cellular Model.
This compound is a selective inhibitor of 15-lipoxygenase-1 (15-LO-1) and does not inhibit 15-lipoxygenase-2 (15-LO-2).[1] Different cell types express different isoforms. For instance, eosinophils primarily express 15-LO-1, while neutrophils express 15-LO-2.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of 15-LO inhibition.
Experimental Protocol: Verification of 15-LO Isoform Expression by RT-qPCR
-
RNA Extraction: Isolate total RNA from your cell line or primary cells of interest using a commercially available kit.
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cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for human 15-LO-1 (ALOX15) and 15-LO-2 (ALOX15B).
-
15-LO-1 Forward Primer: 5'-GGC TGA GTT CAT GGC TGA GAG-3'
-
15-LO-1 Reverse Primer: 5'-TGG AGG GAG TTC TGG TGA TGT-3'
-
15-LO-2 Forward Primer: 5'-CTG GAG GAG AAG CTG TGG AAG-3'
-
15-LO-2 Reverse Primer: 5'-GTC TGG CTG TGG GAG TAG AAG-3'
-
-
Analysis: Normalize the expression of each isoform to a housekeeping gene (e.g., GAPDH, ACTB) to determine the relative abundance of each transcript.
Potential Cause 2: Suboptimal Inhibitor Concentration or Assay Conditions.
The reported IC50 of this compound for 15-LO-1 is 32 nM in a cell-free enzyme assay.[1] In cellular assays, higher concentrations may be required to achieve effective inhibition.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a dose-response experiment with this compound, typically ranging from 1 nM to 10 µM, to determine the IC50 in your specific cellular system.
-
Pre-incubation Time: Ensure adequate pre-incubation of cells with this compound before adding the substrate (e.g., arachidonic acid). A pre-incubation time of 15-30 minutes is generally recommended.
-
Substrate Concentration: High concentrations of the substrate can compete with the inhibitor. Consider titrating the substrate concentration in your assay.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
This compound is a selective inhibitor of 15-LO-1. It shows significantly less activity against other lipoxygenases.
| Target Enzyme | IC50 |
| 15-LO-1 | 32 nM |
| 5-LO | 472 nM |
| 12-LO | 3,310 nM |
| 15-LO-2 | No inhibition |
Data sourced from Cayman Chemical product information sheet.[1]
Q2: I am seeing unexpected off-target effects at high concentrations of this compound. Why might this be happening?
While this compound is selective, at high concentrations, it may interact with other cellular targets. It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Signaling Pathway Context:
Caption: Simplified 15-LO-1 signaling pathway and this compound interaction.
Q3: Can I use this compound in animal models?
There is limited publicly available information on the in vivo use of this compound. Before initiating in vivo studies, it is essential to perform pharmacokinetic and pharmacodynamic studies to determine the appropriate dosing regimen and to assess for any potential toxicity.
Q4: What are the appropriate solvent and storage conditions for this compound?
According to the manufacturer, this compound is soluble in DMF (30 mg/ml) and DMSO (15 mg/ml).[1] For long-term storage, it is recommended to store the compound at -20°C. Repeated freeze-thaw cycles should be avoided. Prepare working solutions fresh from a stock solution.
References
BLX-3887 Technical Support Center: Optimizing Incubation Time for Superior Inhibition
Welcome to the technical support center for BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal use of this compound in your experiments. Here, we focus on the critical parameter of incubation time to achieve maximal and reproducible inhibition of 15-LOX-1 activity.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to optimize the incubation time for this compound?
A1: The optimal incubation time for this compound can vary depending on several factors, including the cell type, the specific biological question being investigated, and the concentration of the inhibitor. A time-course experiment is recommended to determine the ideal duration for observing the desired effect on downstream targets. For instance, in some cell-based assays, a pre-incubation of 1-4 hours with an inhibitor is common before adding a stimulus.[1] For longer-term experiments like cell viability assays, incubation times can be extended to 24, 48, or even 72 hours.[1][2]
Q2: What are the potential consequences of using a suboptimal incubation time?
A2: Using an incubation time that is too short may result in incomplete inhibition of 15-LOX-1, leading to an underestimation of this compound's potency and potentially confounding experimental results. Conversely, an excessively long incubation period could lead to off-target effects or cellular stress, making it difficult to distinguish the specific effects of 15-LOX-1 inhibition from general cytotoxicity.
Q3: How does the type of inhibitor (reversible vs. irreversible) influence the importance of pre-incubation?
A3: The nature of the inhibitor is a critical consideration. For a simple reversible inhibitor that is in rapid equilibrium with its target, a lengthy pre-incubation period is generally not necessary.[3] However, for irreversible inhibitors that form a covalent bond with the enzyme, the extent of inhibition is time-dependent.[2] In such cases, a pre-incubation step allows the inhibitor to form a stable complex with the target enzyme before the addition of a substrate or stimulus, ensuring a more accurate assessment of its inhibitory potential. The IC50 value of an irreversible inhibitor will decrease with longer incubation times.
Q4: What is the downstream signaling pathway of 15-LOX-1 that I can monitor to assess inhibition by this compound?
A4: 15-LOX-1 catalyzes the conversion of polyunsaturated fatty acids like arachidonic acid and linoleic acid into bioactive lipid metabolites, such as 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] and 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE], respectively. These metabolites can, in turn, influence various signaling pathways. For example, 15-LOX-1 activity has been linked to the activation of the NF-κB pathway and can also influence the p53 tumor suppressor pathway. Therefore, monitoring the levels of these lipid metabolites or the activation status of downstream proteins like NF-κB or p53 can serve as reliable readouts for this compound activity.
Troubleshooting Guide: Adjusting this compound Incubation Time
This guide provides a structured approach to identifying and resolving common issues related to this compound incubation time.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| No observable effect of this compound | Incubation time is too short for the inhibitor to effectively engage with 15-LOX-1. | Perform a time-course experiment, testing a range of incubation times (e.g., 1, 4, 8, 12, and 24 hours). | Determine the minimal incubation time required to observe a significant inhibitory effect. |
| The concentration of this compound is too low. | In conjunction with the time-course experiment, consider testing a higher concentration of this compound based on its known IC50 value (32 nM in a cell-free assay). | Achieve effective inhibition at an appropriate concentration and incubation time. | |
| Inconsistent results between experiments | Variations in incubation times across different experiments. | Strictly adhere to a standardized incubation time once the optimal duration has been determined from a time-course experiment. | Improved reproducibility of experimental results. |
| Instability of this compound in the experimental medium over long incubation periods. | For long incubations, consider replenishing the medium with fresh this compound at defined intervals. Prepare fresh stock solutions for each experiment. | Maintain a consistent effective concentration of the inhibitor throughout the experiment. | |
| High background or off-target effects | Incubation time is excessively long, leading to non-specific cellular responses. | Reduce the incubation time to the shortest duration determined to be effective in your time-course experiment. | Minimize off-target effects and ensure the observed phenotype is due to specific 15-LOX-1 inhibition. |
| The concentration of this compound is too high, causing cytotoxicity. | Perform a dose-response experiment at a fixed, optimal incubation time to identify the concentration that effectively inhibits 15-LOX-1 without causing significant cell death. | Identify a therapeutic window for this compound in your specific cell model. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time via Western Blot
This protocol describes how to determine the optimal incubation time of this compound by monitoring the phosphorylation or expression level of a downstream target, such as a component of the NF-κB or p53 pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-p53, anti-15-LOX-1)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 5-10 times the IC50 value). Include a vehicle control group.
-
Time-Course Incubation: Harvest the cells at various time points after adding this compound (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against the incubation time to identify the time point at which the maximal desired effect is observed.
Protocol 2: Determining the Effect of Incubation Time on Cell Viability (IC50)
This protocol outlines how to assess the impact of different incubation times on the potency of this compound using a cell viability assay (e.g., MTT or resazurin-based assays).
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT or resazurin)
-
Solubilizing agent (for MTT assay, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with this range of concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for different, distinct time periods (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay:
-
For MTT assay: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.
-
For Resazurin-based assays: Add the resazurin reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time point. Plot dose-response curves for each incubation period to determine the IC50 value at each time point. This will reveal if the potency of this compound is time-dependent in your cell model.
Visualizations
Caption: Simplified signaling pathway of 15-LOX-1 and its inhibition by this compound.
Caption: Troubleshooting workflow for optimizing this compound incubation time.
References
Technical Support Center: Optimizing Experiments with BLX-3887
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the solvent effects of Dimethyl Sulfoxide (DMSO) when using the 15-lipoxygenase-1 (15-LO-1) inhibitor, BLX-3887.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a solvent?
This compound is a potent and selective inhibitor of 15-lipoxygenase type 1 (15-LO-1), with an IC50 of 32 nM in cell-free enzyme assays.[1][2][3] It is selective for 15-LO-1 over 15-LO-2, 5-LO, and 12-LO.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing high-concentration stock solutions of inhibitors like this compound for use in biological assays.
Q2: What are the recommended concentrations of DMSO for in vitro experiments?
The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally at or below 0.1% (v/v). While many cell lines can tolerate up to 0.5% DMSO, it's crucial to perform a vehicle control (media with the same final DMSO concentration but without this compound) to account for any solvent-induced effects. The sensitivity to DMSO can vary significantly between different cell types.
Q3: What are the potential off-target effects of DMSO in my experiments?
Even at low concentrations, DMSO is not inert and can have biological effects. It has been shown to induce transcriptional and epigenetic changes, affect cell growth and viability, and in some cases, induce differentiation. High concentrations of DMSO can be cytotoxic. Therefore, minimizing the final DMSO concentration is critical to ensure that the observed effects are due to the activity of this compound and not the solvent.
Q4: I am observing precipitation when diluting my this compound DMSO stock in aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. To address this, you can try modifying the dilution method by adding the stock solution to a smaller, rapidly mixing volume of buffer before bringing it to the final volume. Using a fresh, anhydrous grade of DMSO for preparing the stock solution is also recommended, as absorbed water can decrease the solubility of the compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Off-Target Effects
Possible Cause: The final concentration of DMSO in your assay is too high, leading to cellular stress or other off-target effects.
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1%).
-
Perform a DMSO Dose-Response Curve:
-
Objective: To determine the maximum tolerable DMSO concentration for your specific cell line.
-
Protocol:
-
Seed your cells at the desired density.
-
Prepare a range of DMSO concentrations in your cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).
-
Include a no-DMSO control.
-
Incubate the cells for the same duration as your planned experiment.
-
Assess cell viability using a standard method (e.g., MTT assay, Trypan Blue exclusion).
-
-
Expected Outcome: Identify the highest DMSO concentration that does not significantly impact cell viability. Use this or a lower concentration for your experiments with this compound.
-
-
Include Proper Controls: Always run a vehicle control with the same final DMSO concentration as your this compound treatment group.
Issue 2: Poor Solubility or Precipitation of this compound
Possible Cause: The aqueous solubility of this compound is exceeded upon dilution from the DMSO stock.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Use high-purity, anhydrous DMSO.
-
Gentle warming (to 37°C) and vortexing or sonication can aid in the initial dissolution of this compound in DMSO.
-
-
Modify Dilution Technique: Instead of a single-step dilution, try a serial dilution approach. Alternatively, add the DMSO stock to a small volume of rapidly stirring buffer before adding the remaining buffer.
-
Consider Alternative Solvents (with caution): If DMSO-related issues persist and insolubility is a major hurdle, other solvents like ethanol or co-solvents such as PEG 400 could be explored. However, the compatibility of these solvents with your specific assay must be validated, and appropriate vehicle controls are essential.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Buffer | Approximate Solubility |
| DMSO | 15 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| 1:5 DMSO:PBS (pH 7.2) | 0.16 mg/mL |
Data sourced from Cayman Chemical product information.
Table 2: General Guidelines for DMSO Concentration in Cell Culture
| Final DMSO Concentration | Potential Effects | Recommendation |
| > 1% | Often cytotoxic to most cell lines. | Avoid |
| 0.5% - 1% | May be tolerated by some robust cell lines, but risk of off-target effects increases. | Use with caution and thorough validation. |
| 0.1% - 0.5% | Generally considered acceptable for many cell lines, but a vehicle control is crucial. | Recommended for initial experiments. |
| < 0.1% | Minimizes the risk of solvent-induced artifacts. | Ideal for sensitive assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 308.5 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.085 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting solvent-related issues.
References
Validation & Comparative
A Head-to-Head Comparison of BLX-3887 and ML351 for Selective 15-Lipoxygenase-1 Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of 15-lipoxygenase-1 (15-LO-1) is a critical area of investigation for therapeutic interventions in a range of diseases, including cancer, atherosclerosis, and neurodegenerative conditions.[1] This guide provides a comprehensive comparison of two prominent selective 15-LO-1 inhibitors, BLX-3887 and ML351, focusing on their performance, supporting experimental data, and methodologies.
Performance Overview
Both this compound and ML351 are potent inhibitors of human 15-LO-1. However, in vitro enzymatic assays reveal a significant difference in their potency. This compound exhibits a lower IC50 value, indicating higher potency in a cell-free system.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and ML351, highlighting their potency and selectivity against other lipoxygenase (LO) and cyclooxygenase (COX) enzymes.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | 15-LO-1 | 32 | - 5-LO: 472 nM- 12-LO: 3,310 nM- 15-LO-2: No inhibition | [2][3] |
| ML351 | 15-LO-1 | 200 | >250-fold vs:- 5-LO- Platelet 12-LO- 15-LO-2- Ovine COX-1- Human COX-2 | [1][4] |
Cellular Activity
A direct comparison of this compound and ML351 in cellular assays using human eosinophils, which express 15-LO-1, demonstrated that both compounds effectively inhibit the production of 15-LO metabolites. In one study, this compound at a concentration of 10 µM inhibited over 90% of 15-LO metabolite biosynthesis in eosinophils. The same study indicated that ML351 was also among the best 15-LO-1 inhibitors in eosinophils. Conversely, neither inhibitor affected the synthesis of 15-LO metabolites in neutrophils, which primarily express 15-LO-2, further confirming their selectivity for the 15-LO-1 isoform.
In Vivo Activity
ML351 has been shown to be effective in in vivo models. It has demonstrated the ability to protect against oxidative glutamate toxicity in mouse neuronal cells and significantly reduce infarct size in a mouse model of ischemic stroke.
Experimental Protocols
Cell-Free Enzyme Inhibition Assay (for IC50 determination)
A common method for determining the IC50 of 15-LO-1 inhibitors involves a cell-free enzymatic assay. Recombinant human 15-LO-1 is incubated with the inhibitor at various concentrations. The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid or linoleic acid. The formation of the hydroperoxy product is monitored spectrophotometrically or by using chromatographic methods like HPLC. The IC50 value is then calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Cellular Assay for 15-LO Metabolite Production
This protocol, based on the work of Archambault et al. (2018), assesses the inhibitory effect of compounds on 15-LO-1 activity within a cellular context.
-
Cell Isolation and Preparation: Human eosinophils are isolated from peripheral blood.
-
Inhibitor Pre-incubation: The isolated eosinophils (e.g., 10^6 cells/ml) are pre-incubated with the inhibitor (e.g., this compound or ML351) at the desired concentrations for a short period (e.g., 5 minutes).
-
Stimulation: A cocktail of fatty acid substrates (e.g., 3 µM each of arachidonic acid, linoleic acid, etc.) is added to the cell suspension to initiate the synthesis of 15-LO metabolites.
-
Incubation: The cell suspension is incubated for a defined period (e.g., 15 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold solution, typically methanol containing internal standards (e.g., LTB4-d4 and 15-HETE-d8). The lipid metabolites are then extracted.
-
Analysis: The levels of 15-LO metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 15-LO-1 signaling pathway and a typical experimental workflow for comparing 15-LO-1 inhibitors.
Caption: Overview of the 15-LO-1 signaling cascade.
Caption: Experimental workflow for inhibitor comparison.
References
A Comparative Analysis of the Potency of BLX-3887 and NDGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two bioactive compounds, BLX-3887 and Nordihydroguaiaretic Acid (NDGA). The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies. This comparison focuses on their inhibitory activities against key biological targets, supported by experimental data.
Quantitative Comparison of Potency
The inhibitory potency of this compound and NDGA against various enzymes is summarized in the table below. The data highlights the superior potency and selectivity of this compound for 15-lipoxygenase-1 (15-LO-1) compared to the broader spectrum of activity exhibited by NDGA.
| Compound | Target | IC50 | Assay Type |
| This compound | 15-lipoxygenase-1 (15-LO-1) | 32 nM[1][2][3] | Cell-free enzyme assay |
| 5-lipoxygenase (5-LO) | 472 nM[1][2] | Not specified | |
| 12-lipoxygenase (12-LO) | 3,310 nM | Not specified | |
| NDGA | 15-lipoxygenase (15-LOX) | 0.9 µM (900 nM) | Not specified |
| 5-lipoxygenase (5-LOX) | 8 µM | Not specified | |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | ~30 µM (inhibited IGF-1 specific growth) | Cell-based growth assay | |
| c-erbB2/HER2/neu receptor | Inhibited at ≤ 10 µM | Isolated receptor assay | |
| Transforming Growth Factor β (TGF-β) type I receptor | Inhibition observed | Cell-based and in vitro kinase assays | |
| Fibroblast Growth Factor Receptor 3 (FGFR3) | Inhibition of autophosphorylation observed | In vitro and in vivo assays |
Experimental Protocols
15-Lipoxygenase-1 (15-LO-1) Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of compounds against 15-LO-1, based on commonly used spectrophotometric techniques.
Materials:
-
Recombinant human 15-LO-1 enzyme
-
Arachidonic acid or Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Inhibitor compound (e.g., this compound, NDGA) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of recombinant human 15-LO-1 is prepared in cold borate buffer to a specific concentration (e.g., 10,000 U/mL). This stock is further diluted to the desired working concentration (e.g., 400 U/mL) immediately before use.
-
Inhibitor Preparation: A stock solution of the inhibitor is prepared in a suitable solvent like DMSO. A dilution series is then made to test a range of concentrations.
-
Assay Reaction:
-
In a quartz cuvette, the enzyme solution is pre-incubated with the inhibitor (or vehicle control) for a defined period (e.g., 5 minutes) at room temperature.
-
The reaction is initiated by adding the substrate solution (e.g., 250 µM linoleic acid in borate buffer).
-
-
Data Acquisition: The formation of the hydroperoxy lipid product (e.g., 13-hydroperoxyoctadecadienoic acid from linoleic acid) is monitored by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 5 minutes) using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
This compound: Targeted Inhibition of the 15-Lipoxygenase-1 Pathway
This compound is a highly selective inhibitor of 15-LO-1, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce bioactive lipid mediators. By inhibiting 15-LO-1, this compound effectively blocks the downstream production of 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and its derivatives, which are implicated in various inflammatory processes.
Caption: this compound selectively inhibits the 15-LO-1 enzyme.
NDGA: A Multi-Target Inhibitor Affecting Diverse Signaling Cascades
NDGA exhibits a much broader inhibitory profile than this compound, impacting multiple signaling pathways crucial for cell growth, proliferation, and inflammation. Its lack of specificity makes it a potent but less targeted research tool.
Caption: NDGA inhibits multiple receptor kinases and lipoxygenases.
Summary of Comparison
-
Potency: this compound is significantly more potent than NDGA in inhibiting 15-LO-1, with an IC50 in the nanomolar range compared to NDGA's micromolar activity.
-
Selectivity: this compound demonstrates high selectivity for 15-LO-1 over other lipoxygenases. In contrast, NDGA is a non-selective inhibitor, affecting a wide array of targets including multiple lipoxygenases and receptor tyrosine kinases.
-
Mechanism of Action: this compound acts as a targeted inhibitor of the 15-LO-1 pathway. NDGA's biological effects are the result of its interaction with numerous signaling cascades, making it a promiscuous inhibitor.
For researchers requiring a potent and selective inhibitor of 15-lipoxygenase-1 to dissect its specific role in biological processes, this compound is the superior choice. NDGA, with its broad-spectrum activity, may be useful for studies investigating the general effects of inhibiting multiple signaling pathways but lacks the precision for targeted research. The choice between these two compounds will ultimately depend on the specific experimental goals and the desired level of target selectivity.
References
BLX-3887: A Potent and Selective Inhibitor of 15-Lipoxygenase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BLX-3887 against other human lipoxygenases. The data presented herein demonstrates the compound's high potency and selectivity for 15-lipoxygenase-1 (15-LO-1), a key enzyme in the metabolic pathway of polyunsaturated fatty acids and a therapeutic target in various inflammatory diseases.
Selectivity Profile of this compound
This compound has been characterized as a potent inhibitor of 15-LO-1. Its selectivity has been evaluated against other major lipoxygenase isoforms, including 5-lipoxygenase (5-LO), 12-lipoxygenase (12-LO), and 15-lipoxygenase-2 (15-LO-2).
Quantitative Inhibition Data
The inhibitory activity of this compound against different lipoxygenase enzymes is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Lipoxygenase Isoform | IC50 Value (nM) |
| 15-Lipoxygenase-1 (15-LO-1) | 32 |
| 5-Lipoxygenase (5-LO) | 472 |
| 12-Lipoxygenase (12-LO) | 3,310 |
| 15-Lipoxygenase-2 (15-LO-2) | No inhibition |
Data sourced from a cell-free enzyme assay.[1]
As the data indicates, this compound is significantly more potent against 15-LO-1 compared to 5-LO and 12-LO, with approximately 15-fold and 103-fold selectivity, respectively. Notably, this compound does not inhibit the 15-LO-2 isoform, highlighting its specific inhibitory action.[1]
Cellular Activity and Isoform Specificity
Further studies in cellular systems have corroborated the selectivity of this compound for 15-LO-1. Eosinophils, which predominantly express 15-LO-1, and neutrophils, which express 15-LO-2, have been utilized to compare the effects of this compound on 15-LO metabolite production.[2]
In human eosinophils, this compound effectively inhibits the biosynthesis of 15-LO metabolites in a concentration-dependent manner.[3][4] At a concentration of 10 µM, this compound inhibited over 90% of the production of 15-LO metabolites in eosinophils. In stark contrast, the same concentration of this compound did not significantly block the synthesis of 15-LO metabolites in human neutrophils, providing strong evidence for its in-cell selectivity for 15-LO-1 over 15-LO-2.
Experimental Protocols
The following is a representative protocol for assessing the inhibitory activity of compounds against lipoxygenases, based on methods described in the literature.
Lipoxygenase Inhibition Assay (Cell-Free)
-
Enzyme Preparation: Recombinant human lipoxygenase enzymes (e.g., 15-LO-1, 5-LO, 12-LO) are used. The enzyme is diluted in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) to a working concentration.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with the inhibitor or vehicle (DMSO) for a defined period (e.g., 5 minutes) at room temperature.
-
The reaction is initiated by adding the substrate, typically a polyunsaturated fatty acid like linoleic acid or arachidonic acid, to the enzyme-inhibitor mixture.
-
The formation of hydroperoxy fatty acids, the product of the lipoxygenase reaction, is monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Lipoxygenase Activity Assay
-
Cell Isolation: Human eosinophils and neutrophils are isolated from peripheral blood of healthy donors using standard methods such as density gradient centrifugation.
-
Cell Incubation: Isolated cells (e.g., 10^6 eosinophils/ml or 5 x 10^6 neutrophils/ml) are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a short period (e.g., 5 minutes).
-
Metabolite Synthesis: A cocktail of fatty acid substrates (e.g., 3 µM each of linoleic acid, arachidonic acid, etc.) is added to the cell suspension to initiate the synthesis of lipoxygenase metabolites. The incubation is carried out for a specific time (e.g., 15 minutes).
-
Metabolite Extraction and Analysis: The reaction is stopped by adding a cold solution of methanol. The samples are then processed, and the levels of specific 15-LO metabolites (e.g., 15-HETE, 13-HODE) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of each metabolite produced is measured, and the inhibitory effect of this compound is calculated by comparing the metabolite levels in treated cells to those in vehicle-treated control cells.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams are provided.
Caption: Overview of the lipoxygenase signaling cascade.
Caption: Workflow for determining lipoxygenase inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
BLX-3887: A Comparative Analysis of Efficacy in Eosinophils Versus Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BLX-3887 in eosinophils and neutrophils, supported by experimental data. This compound is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme involved in the biosynthesis of inflammatory lipid mediators. Understanding the differential effects of this compound on key inflammatory cells is crucial for targeted drug development.
Executive Summary
Experimental evidence demonstrates that this compound exhibits significant inhibitory activity in eosinophils, while having a negligible effect on neutrophils. This selectivity is attributed to the differential expression of 15-lipoxygenase isoforms in these two cell types. Eosinophils predominantly express 15-LO-1, the primary target of this compound, whereas neutrophils primarily express 15-LO-2, for which this compound has low affinity. This targeted action makes this compound a valuable tool for investigating the specific roles of the 15-LO-1 pathway in eosinophil-mediated inflammation and a potential therapeutic candidate for eosinophil-driven diseases.
Data Presentation
Table 1: In Vitro Efficacy of this compound on 15-LO Metabolite Production
| Cell Type | Target Enzyme | This compound IC₅₀ (Cell-free) | Effect on 15-LO Metabolite Production in Cells |
| Eosinophils | 15-Lipoxygenase-1 (15-LO-1) | 32 nM[1] | Significant inhibition[1][2][3] |
| Neutrophils | 15-Lipoxygenase-2 (15-LO-2) | Not inhibited[1] | No significant inhibition |
Table 2: Concentration-Dependent Inhibition of 15-LO Metabolites by this compound in Eosinophils
| This compound Concentration | Inhibition of 15-HETE Production (%) | Inhibition of 15-HEPE Production (%) | Inhibition of 13-HODE Production (%) |
| 0.1 µM | ~25% | ~20% | ~30% |
| 1 µM | ~80% | ~75% | ~85% |
| 10 µM | >95% | >95% | >95% |
Data extrapolated from concentration-response curves in Archambault et al., 2018.
Signaling Pathway and Mechanism of Action
The differential efficacy of this compound in eosinophils and neutrophils is rooted in the distinct lipoxygenase pathways present in each cell type. The following diagram illustrates the mechanism of action of this compound.
Caption: this compound selectively inhibits 15-LO-1 in eosinophils, blocking 15-HETE production.
Experimental Protocols
The following methodologies are based on the key experiments described in the cited literature, primarily from Archambault et al., 2018.
Isolation of Human Eosinophils and Neutrophils
-
Blood Collection: Whole blood was collected from healthy volunteers.
-
Granulocyte Enrichment: Anticoagulated blood was subjected to dextran sedimentation to separate erythrocytes.
-
Cell Separation: The granulocyte-rich supernatant was layered over a discontinuous Percoll gradient.
-
Eosinophil and Neutrophil Fraction Collection: Eosinophils and neutrophils were collected from their respective layers.
-
Erythrocyte Lysis: Residual red blood cells were removed by hypotonic lysis.
-
Cell Purity: The purity of isolated eosinophils and neutrophils was assessed by microscopy and flow cytometry.
In Vitro Inhibition of 15-LO Metabolite Synthesis
-
Cell Preparation: Isolated eosinophils (10⁶ cells/ml) or neutrophils (5 × 10⁶ cells/ml) were resuspended in appropriate buffer.
-
Pre-incubation with Inhibitor: Cells were pre-incubated with varying concentrations of this compound or vehicle control for 5 minutes.
-
Substrate Addition: A cocktail of fatty acid substrates (e.g., arachidonic acid, linoleic acid) at a final concentration of 3 µM each was added to the cell suspensions.
-
Incubation: The cell suspensions were incubated for 15 minutes to allow for enzymatic conversion of the substrates.
-
Reaction Termination and Extraction: The reaction was stopped by the addition of cold methanol containing internal standards.
-
Analysis: The samples were then processed for analysis of 15-LO metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Unveiling the Specificity of BLX-3887: A Comparative Guide to Off-Target Effects in Cellular Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the 15-lipoxygenase-1 (15-LO-1) inhibitor, BLX-3887, alongside alternative compounds, focusing on their off-target effects in cellular assays. The presented data, experimental protocols, and pathway visualizations aim to equip researchers with the necessary information to make informed decisions when selecting a 15-LO-1 inhibitor for their studies.
This compound has emerged as a potent inhibitor of 15-LO-1, an enzyme implicated in various inflammatory diseases and certain cancers. However, the utility of any inhibitor is intrinsically linked to its specificity. Off-target effects can lead to misinterpretation of experimental outcomes and potential confounding results. This guide delves into the known selectivity profile of this compound and compares it with other commonly used lipoxygenase inhibitors, ML351 and Nordihydroguaiaretic acid (NDGA).
Comparative Selectivity Profile of Lipoxygenase Inhibitors
The following table summarizes the inhibitory activity of this compound and its alternatives against various lipoxygenase enzymes. This data is crucial for selecting the most appropriate inhibitor for a given biological question and for understanding potential off-target liabilities.
| Compound | Target | IC50 (in vitro) | Selectivity Profile | Key Cellular Effects |
| This compound | 15-LO-1 | 32 nM | Highly selective for 15-LO-1 over 15-LO-2, 5-LO (IC50 = 472 nM), and 12-LO (IC50 = 3,310 nM)[1]. | Potently inhibits 15-LO-1 activity in eosinophils; no significant effect on 15-LO metabolite synthesis in neutrophils (which primarily express 15-LO-2)[2]. |
| ML351 | 15-LO-1 | 200 nM[3][4] | Highly selective (>250-fold) against 5-LOX, platelet 12-LOX, 15-LOX-2, COX-1, and COX-2[4]. | Protects against oxidative glutamate toxicity in neuronal cells and reduces infarct size in an in vivo stroke model. |
| NDGA | General LOX | Micromolar range | Non-selective inhibitor of lipoxygenases. | Partially inhibits 15-LO product synthesis in neutrophils at high concentrations (100 µM). |
Experimental Protocols for Assessing Off-Target Effects
To thoroughly characterize the specificity of an inhibitor like this compound, a multi-pronged approach employing a variety of cellular assays is recommended. Below are detailed protocols for key experiments.
Protocol 1: Kinome Profiling for Broad Off-Target Screening
This protocol outlines a general method for assessing the interaction of an inhibitor with a broad panel of kinases, a common source of off-target effects.
Objective: To identify potential off-target kinase interactions of a test compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology) that offers screening against a large panel of purified human kinases.
-
Binding Assay: The service will typically perform a competition binding assay. The test inhibitor is incubated with the kinases in the presence of an immobilized, broad-spectrum kinase inhibitor. The amount of test inhibitor-bound kinase that does not bind to the immobilized ligand is quantified.
-
Data Analysis: Results are often expressed as the percentage of the kinase that remains bound to the test compound at a specific concentration. A significant percentage indicates a potential interaction. For hits, a dissociation constant (Kd) is determined.
Figure 1. Workflow for Kinome Profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement and identify off-target binding in a cellular context.
Objective: To assess the binding of an inhibitor to its intended target and potential off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein and other proteins of interest in the soluble fraction using techniques like Western blotting or mass spectrometry. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 3: Phospho-protein Profiling
This method helps to understand the functional consequences of on-target and off-target kinase inhibition.
Objective: To assess the effect of an inhibitor on cellular signaling pathways by measuring changes in protein phosphorylation.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at different concentrations and time points.
-
Cell Lysis: Lyse the cells and extract the proteins.
-
Phospho-protein Enrichment: Use antibodies or other affinity reagents to enrich for phosphorylated proteins or peptides.
-
Mass Spectrometry: Analyze the enriched samples by mass spectrometry to identify and quantify changes in the phosphoproteome.
-
Bioinformatics Analysis: Use bioinformatics tools to identify signaling pathways that are significantly affected by the inhibitor.
Visualizing the 15-LO-1 Signaling Pathway
Understanding the primary pathway of this compound is essential for designing experiments and interpreting results. The following diagram illustrates the role of 15-LO-1 in the metabolism of arachidonic acid.
Figure 3. Simplified 15-LO-1 Signaling Pathway.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of 15-LO-1, particularly when compared to less selective compounds like NDGA. Its selectivity against other lipoxygenase isoforms has been demonstrated in cellular assays. However, to fully characterize its off-target profile, broader screening against a panel of kinases and other potential targets is highly recommended. The experimental protocols provided in this guide offer a roadmap for researchers to conduct such investigations. By employing a comprehensive approach to inhibitor characterization, the scientific community can ensure the generation of robust and reproducible data, ultimately accelerating the pace of drug discovery and biomedical research.
References
Head-to-Head Comparison: BLX-3887 and BLX-769 as 15-Lipoxygenase Inhibitors
In the landscape of inflammatory pathway research, the development of specific enzyme inhibitors is paramount for dissecting cellular mechanisms and advancing therapeutic strategies. This guide provides a detailed comparative analysis of two 15-lipoxygenase-1 (15-LO-1) inhibitors, BLX-3887 and BLX-769, with a focus on their performance in cellular assays, supported by experimental data from peer-reviewed research.
Introduction to this compound and BLX-769
This compound is a potent and selective inhibitor of 15-LO-1, an enzyme implicated in the biosynthesis of pro-inflammatory lipid mediators.[1] It has been characterized with a half-maximal inhibitory concentration (IC₅₀) of 32 nM in cell-free enzyme assays and exhibits selectivity over other lipoxygenase enzymes such as 15-LO-2, 5-LO, and 12-LO.[1] BLX-769 is also a documented 15-LO-1 inhibitor. Both compounds have been evaluated for their ability to modulate the production of 15-LO metabolites in inflammatory cells.
Performance in Cellular Assays: A Comparative Analysis
A key study by Archambault et al. (2018) provides a direct comparison of the inhibitory effects of this compound and BLX-769 on 15-LO activity in human eosinophils and neutrophils. The data from this study highlights significant differences in their potency and efficacy in a cellular context.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and BLX-769 on the biosynthesis of 15-LO metabolites in human eosinophils at a concentration of 10 µM.
| Compound | Target Enzyme | Cell Type | Concentration | % Inhibition of 15-LO Metabolite Biosynthesis | Reference |
| This compound | 15-LO-1 | Human Eosinophils | 10 µM | >90% | [1] |
| BLX-769 | 15-LO-1 | Human Eosinophils | 10 µM | ~50% | [1] |
In experiments with human neutrophils, neither this compound nor BLX-769 significantly blocked the synthesis of 15-LO metabolites at a concentration of 10 µM, suggesting that the 15-LO activity in neutrophils is not primarily driven by 15-LO-1.[1]
Experimental Protocols
The following is a summary of the experimental methodology used to generate the comparative data, based on the study by Archambault et al. (2018).
Isolation of Human Eosinophils and Neutrophils
Human peripheral blood was collected from healthy volunteers. Eosinophils and neutrophils were isolated using density gradient centrifugation followed by negative selection methods to ensure high purity of the cell populations.
Inhibition of 15-LO Metabolite Biosynthesis
-
Cell Preparation: Isolated eosinophils or neutrophils were resuspended in a suitable buffer.
-
Inhibitor Pre-incubation: The cells were pre-incubated with either this compound (10 µM), BLX-769 (10 µM), or a vehicle control (DMSO) for a specified period.
-
Substrate Addition: A cocktail of fatty acid substrates for 15-LO was added to the cell suspension to initiate the biosynthesis of 15-LO metabolites.
-
Incubation: The cell suspensions were incubated for a defined time at 37°C.
-
Reaction Termination and Sample Preparation: The reaction was stopped, and the samples were processed for analysis. This typically involves protein precipitation and extraction of the lipid mediators.
-
LC-MS/MS Analysis: The levels of various 15-LO metabolites were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for comparing the inhibitors.
Caption: Inhibition of the 15-Lipoxygenase-1 pathway by this compound and BLX-769.
References
BLX-3887: The Superior Choice for Selective 15-HETE Production Studies in 15-LO-1 Expressing Cells
For researchers, scientists, and drug development professionals investigating the role of 15-hydroxyeicosatetraenoic acid (15-HETE) in inflammatory and other signaling pathways, the selection of a precise and potent inhibitory tool is paramount. BLX-3887 has emerged as a superior option for studying 15-HETE production, particularly in cellular systems expressing 15-lipoxygenase-1 (15-LO-1). This guide provides an objective comparison of this compound with other commonly used inhibitors, supported by experimental data, to aid in the design of robust and reliable studies.
15-HETE is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of 15-lipoxygenase (15-LO) enzymes. In humans, two main isoforms exist: 15-LO-1 and 15-LO-2, which have distinct tissue expression profiles and substrate preferences.[1] Eosinophils, for instance, are known to predominantly express 15-LO-1, making them a key cell type for studying the 15-LO-1 pathway.[2][3] Accurate investigation of 15-HETE's function necessitates tools that can selectively inhibit its production via a specific isoform, thereby avoiding confounding effects from other lipoxygenase pathways.
Comparative Analysis of 15-LO Inhibitors
This compound distinguishes itself from other 15-LO inhibitors through its high potency and remarkable selectivity for 15-LO-1. A comprehensive study by Archambault et al. (2018) compared the efficacy of eight different 15-LO inhibitors in human eosinophils (expressing 15-LO-1) and neutrophils (expressing 15-LO-2). The results underscore the superiority of this compound for selective 15-LO-1 inhibition.[2]
In a cell-free enzyme assay, this compound demonstrates a half-maximal inhibitory concentration (IC₅₀) of 32 nM for 15-LO-1.[4] Its selectivity is highlighted by significantly higher IC₅₀ values for other lipoxygenases, such as 5-LO (472 nM) and 12-LO (3,310 nM), and it does not inhibit 15-LO-2. This selectivity is crucial for attributing observed biological effects directly to the inhibition of 15-LO-1.
| Inhibitor | Target(s) | IC₅₀ (15-LO-1) | IC₅₀ (5-LO) | IC₅₀ (12-LO) | Efficacy in Eosinophils (10 µM) | Efficacy in Neutrophils (10 µM) |
| This compound | 15-LO-1 | 32 nM | 472 nM | 3,310 nM | >90% inhibition | No significant inhibition |
| NDGA | Non-selective LO | ~1 µM | ~1 µM | ~1 µM | ~50% inhibition | Partial inhibition |
| PD146176 | 15-LO-1 | ~0.2 µM | >10 µM | >10 µM | Minimal inhibition | No significant inhibition |
| ML351 | 15-LO-1 | ~0.1 µM | >10 µM | >10 µM | Minimal inhibition at 10 µM, significant at 30 µM | No significant inhibition |
| BLX-769 | 15-LO-1 | Not specified | Not specified | Not specified | ~50% inhibition | No significant inhibition |
Table 1: Comparison of this compound with other 15-lipoxygenase inhibitors. Data is compiled from published studies.
As shown in Table 1 and further demonstrated in cellular assays, this compound at a concentration of 10 µM effectively inhibits over 90% of 15-LO metabolite biosynthesis in eosinophils. In stark contrast, it shows no significant effect on 15-LO metabolite production in neutrophils, which primarily rely on the 15-LO-2 enzyme. Other inhibitors, such as NDGA, show non-selective inhibition, while compounds like PD146176 and ML351 are less potent in a cellular context at the same concentration.
Signaling Pathway of 15-HETE Production
The biosynthesis of 15-HETE from arachidonic acid is a multi-step process initiated by the 15-LO-1 enzyme. The following diagram illustrates this key signaling pathway.
Caption: Biosynthesis of 15(S)-HETE via the 15-LO-1 pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. The following protocol is a summary of the methods used by Archambault et al. (2018) to compare 15-LO inhibitors.
1. Isolation of Human Eosinophils and Neutrophils:
-
Human granulocytes are isolated from the blood of healthy volunteers using dextran sedimentation followed by centrifugation over a discontinuous Percoll gradient.
-
Eosinophils are further purified from the granulocyte preparation by negative selection using immunomagnetic beads coated with anti-CD16 antibodies, which depletes neutrophils.
-
Cell purity is typically assessed by staining and light microscopy, with eosinophil preparations being >99% pure and neutrophil preparations containing <0.5% eosinophils.
2. 15-LO Metabolite Production Assay:
-
Purified eosinophils (e.g., 10⁶ cells/ml) or neutrophils (e.g., 5 x 10⁶ cells/ml) are pre-incubated with the inhibitor (e.g., this compound at various concentrations or vehicle control) for a specified time (e.g., 5 minutes) at 37°C.
-
A substrate, such as arachidonic acid or a cocktail of fatty acids (e.g., 3 µM each of arachidonic acid, linoleic acid, etc.), is added to the cell suspension to initiate the reaction.
-
The incubation proceeds for a set duration (e.g., 15 minutes) at 37°C.
-
The reaction is terminated by adding a cold stop solution, typically methanol containing internal standards (e.g., LTB₄-d₄ and 15-HETE-d₈).
3. Quantification of 15-HETE and other Metabolites:
-
The samples are centrifuged to pellet cell debris.
-
The supernatants are collected and subjected to solid-phase extraction to purify the lipid mediators.
-
The purified samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 15-HETE and other lipoxygenase products.
The following diagram outlines the general workflow for evaluating 15-LO inhibitors.
Caption: Experimental workflow for assessing the efficacy of 15-LO inhibitors in primary human cells.
Conclusion
For researchers aiming to elucidate the specific roles of 15-LO-1 in 15-HETE production and its downstream effects, this compound offers a distinct advantage over other available inhibitors. Its high potency and, most importantly, its selectivity for 15-LO-1 over 15-LO-2 and other lipoxygenases, ensure that experimental findings can be confidently attributed to the 15-LO-1 pathway. The clear differential effects observed in 15-LO-1-expressing eosinophils versus 15-LO-2-expressing neutrophils provide compelling evidence of its utility as a precise pharmacological tool. By employing this compound in well-defined cellular systems, the scientific community can continue to unravel the complex biology of 15-HETE with greater accuracy and reliability.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
BLX-3887: A Comparative Analysis of Cross-Reactivity with 5-LOX and 12-LOX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of BLX-3887 against 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), benchmarked against its primary target, 15-lipoxygenase-1 (15-LO-1). The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in studies related to inflammatory pathways and lipid signaling.
Comparative Inhibitory Activity
This compound is a potent inhibitor of 15-LO-1.[1] To assess its selectivity, the compound's inhibitory concentration (IC50) was determined against 5-LOX and 12-LOX. The following table summarizes the quantitative data from a cell-free enzyme assay, demonstrating the differential inhibitory profile of this compound.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. 15-LO-1 |
| 15-LO-1 | 32 | 1x |
| 5-LOX | 472 | 14.75x |
| 12-LOX | 3,310 | 103.44x |
Data sourced from a cell-free enzyme assay.[1]
The data clearly indicates that this compound is significantly more selective for 15-LO-1 compared to both 5-LOX and 12-LOX. The compound is approximately 15-fold more potent against 15-LO-1 than 5-LOX and over 100-fold more potent against 15-LO-1 than 12-LOX.
Lipoxygenase Signaling Pathway
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammation. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, potent pro-inflammatory molecules. 12-LOX and 15-LOX isoforms are involved in the production of hydroxyeicosatetraenoic acids (HETEs), which also have roles in inflammatory processes and other cellular functions. The diagram below illustrates the general pathway.
References
Safety Operating Guide
Proper Disposal of BLX-3887: A Comprehensive Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of BLX-3887. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is a potent inhibitor of 15-lipoxygenase type 1 (15-LO-1) and should be handled as a hazardous chemical.[1]
I. Understanding the Compound: Key Data
A summary of the essential quantitative data for this compound is provided in the table below for easy reference. This information is critical for safe handling and disposal.
| Property | Value | Source |
| Chemical Name | 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | [1][2] |
| Molecular Formula | C10H5Cl3FN3O | [1][2] |
| Formula Weight | 308.5 g/mol | |
| Purity | ≥95% | |
| Solubility in DMSO | ~15 mg/mL | |
| Solubility in DMF | ~30 mg/mL | |
| Supplied As | A crystalline solid | |
| Storage | -20°C |
II. Experimental Protocols: Disposal Procedures
The proper disposal of this compound, a halogenated pyrazole compound, requires a multi-step approach to ensure the safety of laboratory personnel and the protection of the environment. The following protocol is a synthesis of best practices for hazardous chemical waste disposal and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
A. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO or other organic solvents).
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Personal Protective Equipment (PPE) that is grossly contaminated.
-
-
Use Designated Waste Containers:
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a clearly labeled, leak-proof container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect solutions of this compound in a separate, clearly labeled, and sealed container for "Halogenated Organic Liquid Waste."
-
Note on Solvents: Since this compound is often dissolved in DMSO, this waste stream should be handled according to your institution's procedures for halogenated organic waste dissolved in a flammable solvent. Do not mix with non-halogenated solvent waste.
-
-
B. Decontamination of Labware:
-
Initial Rinse: Reusable glassware should be rinsed with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This rinseate must be collected and disposed of as halogenated organic liquid waste.
-
Secondary Wash: Following the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
C. Spill Management:
-
Evacuate and Secure the Area: In the event of a spill, immediately evacuate non-essential personnel and restrict access to the area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.
-
Collect and Dispose: Place the absorbent material into the "Halogenated Organic Solid Waste" container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
D. Final Disposal:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.
III. Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the recommended workflows.
References
Safeguarding Researchers: Personal Protective Equipment Guidelines for Handling BLX-3887
For Immediate Implementation: Researchers, scientists, and drug development professionals handling BLX-3887 must adhere to stringent safety protocols due to the compound's potential hazards. Although a specific Safety Data Sheet (SDS) is not publicly available, the manufacturer warns that the material should be considered hazardous. Standard laboratory practice for handling potent, uncharacterized small molecules dictates the use of comprehensive Personal Protective Equipment (PPE) to minimize exposure and ensure a safe research environment.
The primary safety directive for handling this compound is to prevent all direct contact. The manufacturer explicitly states: "Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling"[1]. This necessitates a multi-layered approach to PPE, encompassing protection for the eyes, face, hands, and body.
Recommended Personal Protective Equipment
Given the lack of specific toxicological data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended PPE | Rationale & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashes. | Protects against accidental splashes of this compound solutions or contact with the solid compound. |
| Hand Protection | Nitrile gloves are a standard for many laboratories. The specific type of glove should be chosen based on the solvent used to dissolve this compound, and the glove manufacturer's resistance data should be consulted. Double gloving is recommended. | Prevents skin contact. Given that this compound is often dissolved in solvents like DMSO, glove choice is critical. Regularly inspect gloves for any signs of degradation or perforation and change them frequently. |
| Body Protection | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls are recommended. | Protects skin and personal clothing from contamination. Lab coats should be laundered professionally and not taken home. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid compound or when there is a potential for aerosol generation. All work with solid this compound should be conducted in a certified chemical fume hood or a glove box. | Minimizes the risk of inhaling the compound, which is a primary route of exposure. Proper fit testing and training on respirator use are essential. |
Operational and Disposal Plans
Operational Plan:
-
Risk Assessment: Before any new procedure involving this compound, a thorough risk assessment should be conducted to identify potential hazards and determine the necessary control measures.
-
Controlled Access: Designate specific areas for handling this compound. Access to these areas should be restricted to authorized personnel who have received appropriate training.
-
Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure[2].
-
Personal Hygiene: After handling this compound, researchers must wash their hands and any potentially exposed skin thoroughly with soap and water[1][3]. Contaminated PPE should be removed and disposed of properly before leaving the work area.
Disposal Plan:
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in clearly labeled, sealed containers separate from general laboratory waste.
-
Labeling: Waste containers must be labeled with the full chemical name and appropriate hazard warnings.
-
Disposal: Dispose of hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.
Experimental Protocol: Safe Weighing of Solid this compound
This protocol outlines the steps for safely weighing solid this compound, a procedure with a high potential for generating airborne particles.
-
Preparation:
-
Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in the table above, including a respirator.
-
Prepare all necessary materials (e.g., weigh paper, spatula, vials) within the enclosure to minimize movement in and out of the containment area.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.
-
Avoid any sudden movements that could aerosolize the powder.
-
Once the desired weight is obtained, securely close the stock container.
-
-
Transfer:
-
Carefully transfer the weighed compound to the receiving vessel.
-
If dissolving in a solvent, add the solvent to the vessel within the enclosure.
-
-
Decontamination and Disposal:
-
Wipe down the spatula and any contaminated surfaces within the enclosure with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated materials, including the weigh paper and any disposable PPE, in the designated hazardous waste container.
-
-
Post-Procedure:
-
Remove PPE in the correct order to avoid self-contamination.
-
Thoroughly wash hands and forearms with soap and water.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a chemical with unknown hazards like this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
